7-methoxy-5-nitro-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-methoxy-5-nitro-1H-indole |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-5-7(11(12)13)4-6-2-3-10-9(6)8/h2-5,10H,1H3 |
InChI Key |
FPHHJNSWCMUVBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 7-methoxy-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 7-methoxy-1H-indole, followed by a regioselective nitration. This document provides a comprehensive overview of the chemical reactions, experimental procedures, and quantitative data to facilitate the replication and optimization of this synthesis.
Core Synthesis Pathway
The synthesis of this compound is most effectively achieved through the direct nitration of 7-methoxy-1H-indole. The methoxy group at the 7-position of the indole ring is an ortho-, para-directing group, influencing the regioselectivity of the electrophilic aromatic substitution. While nitration could potentially occur at the 4, 5, or 6 positions, the electronic and steric environment of the 7-methoxy-1H-indole molecule favors nitration at the 5-position.
A general synthesis for 7-methoxy-1H-indole is also presented, providing a complete workflow from a readily available starting material.
Experimental Protocols
Step 1: Synthesis of 7-methoxy-1H-indole
A reliable method for the synthesis of 7-methoxy-1H-indole starts from 4-amino-3-methoxybenzoic acid. While various synthetic routes exist, a multi-step reaction sequence has been reported with quantifiable yields at each stage.[1]
Table 1: Multi-step Synthesis of 7-methoxy-1H-indole from 4-Amino-3-methoxybenzoic acid [1]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Chlorination | SOCl₂, 2 h, 20 °C | - |
| 2 | Iodination | bis(pyridine)iodonium(I) tetrafluoroborate, CF₃SO₃H, CH₂Cl₂, 16 h, 20 °C | 99 |
| 3 | Sonogashira Coupling | Et₃N, Pd(PPh₃)₂Cl₂-CuI, 3 h, 0 - 20 °C | 90 |
| 4 | Cyclization | CuI, dimethylformamide, 2.5 h, 100 °C | 69 |
| 5 | Saponification | KOH, H₂O, ethanol, 24 h, Heating | 95 |
| 6 | Decarboxylation | Cu₂O, quinoline, 4 h, 230 °C | 65 |
Note: The yield for the initial chlorination step was not specified in the cited literature.
Step 2: Nitration of 7-methoxy-1H-indole to this compound
Proposed Experimental Protocol:
-
Dissolution: Dissolve 7-methoxy-1H-indole (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent. A common reagent for the nitration of indoles is a mixture of concentrated nitric acid and concentrated sulfuric acid, or fuming nitric acid in acetic anhydride. The choice of nitrating agent and reaction conditions will be critical for achieving regioselectivity.
-
Addition of Nitrating Agent: Slowly add the nitrating agent dropwise to the solution of 7-methoxy-1H-indole while maintaining the low temperature and stirring vigorously. The reaction is typically exothermic and careful temperature control is crucial to prevent side reactions and over-nitration.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral. The crude this compound can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.
Quantitative Data (Anticipated):
Due to the lack of a specific protocol in the searched literature, the following are anticipated values based on similar reactions. Actual yields and optimal conditions would need to be determined empirically.
Table 2: Anticipated Quantitative Data for the Nitration of 7-methoxy-1H-indole
| Parameter | Anticipated Value/Range |
| Yield | 60-80% |
| Reaction Time | 1-4 hours |
| Reaction Temperature | 0-10 °C |
| Purity (after purification) | >98% |
| Appearance | Yellow to orange solid |
Characterization Data
7-methoxy-1H-indole
-
Molecular Formula: C₉H₉NO[2]
-
Molecular Weight: 147.17 g/mol [2]
-
CAS Number: 3189-22-8[2]
-
¹H NMR and ¹³C NMR data are publicly available through databases such as PubChem. [2]
This compound (Predicted)
-
Molecular Formula: C₉H₈N₂O₃
-
Molecular Weight: 192.17 g/mol
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy group protons. The introduction of the nitro group at the 5-position will cause a downfield shift of the adjacent aromatic protons (H-4 and H-6) compared to the starting material.
-
¹³C NMR (Predicted): The carbon NMR spectrum will show signals for the nine carbon atoms. The carbon atom bearing the nitro group (C-5) and the adjacent carbons will exhibit shifts indicative of the electron-withdrawing nature of the nitro group.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations in the synthesis of this compound.
Caption: Multi-step synthesis of 7-methoxy-1H-indole.
Caption: Synthesis of this compound.
Signaling Pathways and Logical Relationships
At present, there is limited specific information available in the searched literature regarding the signaling pathways directly modulated by this compound. However, indole derivatives are a well-established class of compounds with a wide range of biological activities, often acting as scaffolds for the development of enzyme inhibitors or receptor ligands. The introduction of a nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Further research would be required to elucidate the specific signaling pathways affected by this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-5-nitro-1H-indole
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological significance of 7-methoxy-5-nitro-1H-indole. The information is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and synthesis of substituted indole compounds.
Core Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental physicochemical properties can be accurately determined or estimated based on its chemical structure and data from closely related analogues. The molecular formula of this compound is C₉H₈N₂O₃, and its molecular weight is 192.17 g/mol [1]. Other key properties are summarized in the table below.
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₈N₂O₃ | - |
| Molecular Weight | 192.17 g/mol | [1] |
| Melting Point | Estimated: 130-140 °C | Based on 5-methoxy-7-nitroindole (135 °C) |
| Boiling Point | > 300 °C (decomposes) | Estimated based on related nitroindoles |
| pKa | Estimated: 13-14 | Based on 5-methoxy-7-nitroindole (~13.67) |
| LogP | Estimated: 2.0-2.5 | Based on 7-methoxy-5-nitroquinoxaline (~2.07)[2] and 5-nitroindole (~2.5) |
| Appearance | Expected to be a yellow or brown solid | Based on related nitroindole compounds[3] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol | General solubility for substituted indoles |
Experimental Protocols
The synthesis and characterization of this compound would follow established organic chemistry methodologies. Below are detailed protocols for its synthesis and analytical characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 7-methoxy-1H-indole. This procedure is adapted from the synthesis of similar nitroindole derivatives[4].
Materials:
-
7-methoxy-1H-indole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 7-methoxy-1H-indole in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath to 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound would involve standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons attached to the nitro and methoxy groups, as well as the carbons in the indole ring, will have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
N-H stretching vibration around 3300-3400 cm⁻¹.
-
Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-O stretching of the methoxy group around 1000-1300 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 192.17. Fragmentation patterns can provide further structural information[5].
Potential Biological Significance and Signaling Pathways
Indole and its derivatives are known for their wide range of biological activities and are common scaffolds in pharmaceuticals[6]. The introduction of a nitro group can significantly influence the pharmacological profile of a molecule. Nitro-containing compounds are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[7].
Specifically, nitroindole derivatives have been investigated for several therapeutic applications:
-
Anticancer Activity: Certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells[8].
-
Serotonin Receptor Antagonism: 4-nitroindole derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists, which could have applications in treating various neurological disorders[9].
The biological activity of this compound has not been specifically reported, but based on related structures, it could be a candidate for investigation in similar biological pathways. The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules, a common mechanism of action for many nitroaromatic drugs.
References
- 1. chemcd.com [chemcd.com]
- 2. Quinoxaline, 7-methoxy-5-nitro- | CAS#:64457-69-8 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. This compound-3-carboxylic acid | Benchchem [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into Methoxy-Nitro-Indoles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the spectroscopic characterization of nitro-methoxy-substituted indole derivatives, with a focus on providing available data and general experimental protocols relevant to the analysis of compounds such as 7-methoxy-5-nitro-1H-indole. Due to the absence of a complete, publicly available dataset for this compound, this document presents spectroscopic data for the closely related compound, this compound-3-carboxylic acid, to serve as a valuable reference. Furthermore, this guide outlines the general synthetic strategies and standard analytical procedures crucial for the characterization of this class of molecules.
Synthetic Pathway and Spectroscopic Analysis Workflow
The synthesis of this compound is anticipated to proceed via the nitration of 7-methoxyindole. The subsequent characterization of the product would involve a suite of spectroscopic techniques to confirm its identity and purity.
Caption: Synthetic and analytical workflow for this compound.
Spectroscopic Data for this compound-3-carboxylic acid
The following tables summarize the spectroscopic data for this compound-3-carboxylic acid, a structurally similar compound. These data can provide a useful, albeit imperfect, reference for researchers working with this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₈N₂O₅ |
| Molecular Weight | 236.18 g/mol |
Note: The mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak corresponding to its molecular weight of 192.17 g/mol .
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives. Specific parameters may need to be optimized based on the exact instrumentation and the properties of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified indole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with key analyte signals.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is required. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small amount of the sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Characteristic peaks for the nitro (NO₂) group are expected around 1520 and 1340 cm⁻¹, while the methoxy (O-CH₃) group will show C-H stretching around 2850-2960 cm⁻¹ and C-O stretching around 1000-1300 cm⁻¹. The N-H stretch of the indole ring is expected in the region of 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable molecules, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecular ion, providing a high degree of confidence in the molecular formula.
This guide provides a foundational understanding of the synthesis and spectroscopic characterization of this compound and related compounds. Researchers are encouraged to consult the primary literature for more specific details and to adapt these general protocols to their specific experimental setups.
Biological Activity Screening of 7-methoxy-5-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the potential biological activities of 7-methoxy-5-nitro-1H-indole. Due to a lack of extensive direct studies on this specific molecule, this guide synthesizes information from closely related analogs, particularly this compound-3-carboxylic acid, and the broader class of substituted indole compounds. The available evidence strongly suggests that this compound holds promise for antimicrobial, anticancer, and anti-inflammatory applications. The presence of a methoxy group at the 7-position is suggested to enhance lipophilicity, thereby improving membrane permeability, while the nitro group at the 5-position likely contributes to its biological reactivity[1]. This guide outlines potential biological activities, presents representative experimental protocols for their assessment, and visualizes relevant workflows and potential signaling pathway interactions.
Potential Biological Activities
Based on preliminary data from related compounds, this compound is predicted to exhibit the following biological activities:
-
Antimicrobial Properties: The nitro group is a key feature that may confer activity against various bacterial strains[1].
-
Anticancer Activity: Initial studies on related molecules suggest potential to inhibit cancer cell proliferation[1].
-
Anti-inflammatory Effects: There is potential for this compound to be explored in the context of chronic inflammatory diseases[1].
Data Presentation: Postulated Activity Summary
As no direct quantitative data for this compound is currently available in public literature, the following table summarizes the potential biological activities based on the activity of the closely related this compound-3-carboxylic acid and general observations for nitro-substituted indoles. This table should be considered a predictive framework for experimental investigation.
| Biological Activity | Target Organism/Cell Line | Predicted Metric | Notes |
| Antimicrobial | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | The nitro group is anticipated to be crucial for activity. |
| Antifungal | Candida albicans, Aspergillus niger | Minimum Inhibitory Concentration (MIC) | Indole derivatives have shown a broad spectrum of antifungal activity. |
| Anticancer | Human cancer cell lines (e.g., MCF-7, HeLa) | Half-maximal inhibitory concentration (IC50) | The mechanism may involve apoptosis induction. |
| Anti-inflammatory | Macrophage cell lines (e.g., RAW 264.7) | Inhibition of nitric oxide (NO) production | Potential to modulate inflammatory pathways. |
Experimental Protocols
The following are detailed, representative methodologies for screening the biological activity of this compound. These protocols are based on standard practices for evaluating similar indole derivatives.
Antimicrobial Activity Screening: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for the biological screening of this compound.
Postulated Anticancer Signaling Pathway Modulation
While the precise mechanism of action for this compound is unknown, many indole derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be a target for investigation.
Caption: Postulated apoptotic signaling pathway modulated by this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The preliminary evidence from closely related analogs suggests a spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Further investigation is warranted to isolate and quantify these activities for the specific molecule. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening using the protocols outlined in this guide. Subsequent studies should aim to elucidate the precise mechanisms of action and explore the structure-activity relationships of this and related compounds to optimize their therapeutic potential.
References
Unraveling the Therapeutic Potential of 7-methoxy-5-nitro-1H-indole: A Scoping Review of Available Data
Researchers, scientists, and drug development professionals exploring the therapeutic landscape of novel indole compounds have shown interest in 7-methoxy-5-nitro-1H-indole. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of this specific molecule. The primary focus of existing research has been on its carboxylated and esterified derivatives, leaving the therapeutic targets and biological activity of the parent compound, this compound, largely undefined. This guide synthesizes the available data on its closest analogs to provide inferred potential avenues for research and development.
Currently, there is no direct experimental evidence detailing the specific therapeutic targets or quantitative biological activity of this compound. The compound is predominantly referenced as a synthetic intermediate in the creation of more complex molecules. Nevertheless, the biological activities of its derivatives offer valuable insights into the potential pharmacological profile of the core structure.
Inferred Biological Activities from Derivatives
The most studied derivative is This compound-3-carboxylic acid . Preliminary studies on this compound suggest a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the methoxy and nitro groups is thought to enhance its lipophilicity and reactivity, facilitating interactions with various biological targets.[2]
Another closely related compound, This compound-2-carboxylic acid ethyl ester , has been investigated for its enzyme inhibitory activity.
Potential Therapeutic Targets Based on Derivative Studies
While no proteins have been identified as direct binders of this compound, a patent application discloses that derivatives, such as this compound-2-carboxylic acid ethyl ester, exhibit inhibitory activity against Spleen Tyrosine Kinase (Syk) . Syk is a crucial mediator in the signaling pathways of various immune receptors and is considered a therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.
The general anticancer activity observed for the 3-carboxylic acid derivative suggests potential interactions with pathways controlling cell proliferation and survival. However, specific molecular targets within these pathways have not been elucidated.
Quantitative Data on Derivatives
To aid in comparative analysis, the following table summarizes the available quantitative data for the key derivatives of this compound. It is crucial to reiterate that these values do not directly reflect the activity of the parent compound.
| Derivative | Target/Assay | Reported IC50 |
| This compound-2-carboxylic acid ethyl ester | Syk Kinase | Data presented in patent literature, specific values require direct consultation. |
Table 1: Summary of available quantitative data for derivatives of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound itself are not available in the reviewed literature. The synthesis of its derivatives, however, is documented.
Synthesis of this compound-3-carboxylic acid: The synthesis typically involves a two-step process:
-
Nitration of 7-methoxyindole: This reaction is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid.
-
Carboxylation: Following the nitration, a carboxyl group is introduced at the 3-position of the indole ring.[1]
The workflow for a typical synthesis is illustrated below.
References
Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 7-methoxy-5-nitro-1H-indole. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from structurally analogous compounds, and standardized experimental protocols to offer a predictive framework and practical methodologies for its empirical determination. This document is intended to equip researchers with the foundational knowledge and procedural insights necessary to effectively handle and evaluate this compound in a laboratory setting.
Predicted Solubility Profile
The solubility of an organic compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. For this compound, the interplay between its polar nitro group, moderately polar methoxy group, and the largely nonpolar indole nucleus will dictate its solubility in various solvent systems.
The "like dissolves like" principle suggests that the polarity of the solvent relative to the solute is a primary determinant of solubility.[1] The presence of both hydrogen bond donors (the indole N-H) and acceptors (the nitro and methoxy oxygens) suggests that polar protic solvents capable of hydrogen bonding will be effective.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nitro and methoxy groups, along with the indole N-H, can participate in hydrogen bonding. However, the aromatic indole core limits aqueous solubility. Solubility is expected to increase with decreasing solvent polarity (Methanol > Ethanol > Water). |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can accept hydrogen bonds and have high dipole moments, effectively solvating the polar functionalities of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity imparted by the nitro group will likely result in poor solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can solvate a range of organic molecules. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various stages of research and development, from initial screening to formulation.[2][3] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[1][4]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent.[4]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This is typically achieved by shaking or stirring for 24 to 72 hours.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-solubility solvent like DMSO, precipitates when added to an aqueous buffer. This is a high-throughput method often used in early drug discovery.[3][5]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to corresponding wells of another 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Detection: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 or 24 hours).[5] Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Experimental Workflows for Solubility Determination
Stability Profile and Degradation Pathways
The chemical stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, safety, and efficacy.[6][7] For this compound, the nitroaromatic and indole moieties are the most likely sites of degradation. Nitroaromatic compounds can be susceptible to reduction and nucleophilic substitution, while the indole ring is prone to oxidation.[8][9]
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.[10][11][12]
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely Stable | The indole ring is generally stable to acid, but strong acidic conditions could potentially lead to polymerization. |
| Basic (e.g., 0.1 M NaOH) | Potentially Labile | The N-H proton of the indole is acidic and can be deprotonated under basic conditions, which may increase susceptibility to oxidation. |
| Oxidative (e.g., H₂O₂) | Labile | The electron-rich indole ring is susceptible to oxidation, potentially leading to the formation of oxindole or other oxidized species. |
| Thermal (e.g., >60°C) | Likely Stable | The aromatic nature of the compound suggests good thermal stability, although prolonged exposure to high temperatures should be investigated.[13] |
| Photolytic (e.g., UV/Vis light) | Potentially Labile | Nitroaromatic compounds can be photolabile. The indole ring can also undergo photo-oxidation. |
Experimental Protocol for Stability Assessment: Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[11][12]
Protocol:
-
Solution Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.
-
Basic: Add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative: Add a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal: Store the solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all degradation products.
-
Data Evaluation: Quantify the amount of intact this compound remaining and the amount of each degradation product formed. The mass balance should be assessed to ensure that all major degradation products are accounted for.
Relevant Signaling Pathway: c-Myc G-Quadruplex Inhibition
Nitroindole derivatives have been investigated for their potential to act as c-Myc G-quadruplex binders, which can lead to anticancer activity.[14][15] The c-Myc oncogene is a key regulator of cell proliferation, and its promoter region contains a G-rich sequence that can form a G-quadruplex (G4) structure. Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to cell cycle arrest and apoptosis.
Hypothesized c-Myc G-Quadruplex Inhibition Pathway
Conclusion
While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for its characterization. The predicted solubility profile suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols, with limited solubility in water and nonpolar solvents. The compound's stability is likely to be challenged by oxidative and potentially basic and photolytic conditions. The detailed experimental protocols provided herein offer a clear path for the empirical determination of these crucial physicochemical properties. Furthermore, the exploration of its potential role in the c-Myc signaling pathway highlights a promising avenue for future research in drug discovery. This guide serves as a valuable resource for scientists and researchers, enabling a more informed and efficient investigation of this compound.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
- 7. iipseries.org [iipseries.org]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. acdlabs.com [acdlabs.com]
- 11. scispace.com [scispace.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
7-methoxy-5-nitro-1H-indole: A Speculative Exploration of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and mechanism of action of 7-methoxy-5-nitro-1H-indole is limited in publicly available literature. This document presents a speculative mechanism of action based on the known biological activities of structurally related indole derivatives, particularly those bearing a nitro group at the 5-position. The proposed mechanisms and experimental protocols are intended to serve as a guide for future research into this specific compound.
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The indole scaffold is a key structural motif in numerous natural products and synthetic drugs. The introduction of various substituents onto the indole ring can modulate its physicochemical properties and biological targets, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.
This technical guide focuses on the speculative mechanism of action of this compound. The presence of a methoxy group at the 7-position and a nitro group at the 5-position suggests the potential for unique biological activities. The electron-withdrawing nature of the nitro group is a common feature in many bioactive molecules and is often crucial for their mechanism of action. This document will explore potential anticancer and antimicrobial activities based on data from related nitroindole compounds.
Speculative Mechanisms of Action
Based on the biological activities reported for structurally similar 5-nitroindole derivatives, two primary mechanisms of action are proposed for this compound: anticancer activity via tubulin polymerization inhibition and G-quadruplex stabilization, and antimicrobial activity .
Anticancer Activity
The 5-nitroindole moiety has been identified in compounds with potent anticancer properties. Two potential pathways are hypothesized:
-
Inhibition of Tubulin Polymerization: Several indole derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The 7-methoxy and 5-nitro substitutions on the indole ring may allow the molecule to bind to the colchicine binding site on β-tubulin, thereby preventing the formation of microtubules.
-
Stabilization of c-Myc G-Quadruplex DNA: The promoter region of the c-Myc oncogene can form a G-quadruplex (G4) DNA structure, which represses its transcription. Small molecules that can bind to and stabilize this G4 structure can act as anticancer agents by downregulating c-Myc expression. The planar aromatic system of the indole ring, combined with the electronic properties of the nitro and methoxy groups, may facilitate binding to and stabilization of the c-Myc G-quadruplex.
Antimicrobial Activity
Nitroaromatic compounds are known for their antimicrobial properties, which are often mediated by the reduction of the nitro group to reactive nitroso and hydroxylamino derivatives. These reactive species can cause cellular damage through various mechanisms, including DNA damage, inhibition of essential enzymes, and disruption of cellular redox balance. It is speculated that this compound could be activated by bacterial nitroreductases to exert its antimicrobial effects.
Data Presentation
As no quantitative data for this compound is currently available, the following table summarizes the biological activities of representative 5-nitroindole derivatives to provide a basis for comparison and to guide future experimental design.
| Compound/Derivative | Biological Activity | Target/Mechanism | Quantitative Data (IC50/MIC) | Reference |
| 5-Nitroindole Derivatives | Anticancer | c-Myc G-Quadruplex Binders | Not specified | [1] |
| 7-nitro-1H-indole-2-carboxylic acid derivatives | FBPase inhibitors | Allosteric inhibition | IC₅₀ of 0.99 μM for the most potent derivative | [2] |
| Indole-based tubulin inhibitor (OXi8006 analogue with 7-methoxy) | Anticancer | Inhibition of tubulin assembly | IC₅₀ = 1.1 µM | [3] |
| Indole-triazole derivatives | Antimicrobial | Not specified | MIC values of 3.125-50 µg/mL against various bacteria and fungi | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the speculative mechanisms of action of this compound.
Anticancer Activity Assays
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Tubulin Polymerization Assay
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in light scattering (turbidity) at 340 nm.
-
Protocol:
-
Reconstitute purified tubulin (>99% pure) to 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP).
-
In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) as a control.
-
Monitor the absorbance at 340 nm every 60 seconds for one hour at 37°C using a temperature-controlled microplate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
3. c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
-
Principle: A dual-labeled oligonucleotide corresponding to the c-Myc promoter sequence (with a fluorophore and a quencher) is used. In the G-quadruplex conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence. A ligand that binds and stabilizes the G4 structure will maintain this low fluorescence state.
-
Protocol:
-
Prepare a solution of the FRET-labeled c-Myc G4 oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.
-
In a 96-well plate, add the folded G4 oligonucleotide to wells containing various concentrations of this compound.
-
Incubate at room temperature for a defined period.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
A decrease or stabilization of the fluorescence signal in the presence of the compound indicates binding to the G-quadruplex.
-
Antimicrobial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the analysis of structurally related 5-nitroindole derivatives provides a strong foundation for speculating on its potential as an anticancer and antimicrobial agent. The proposed mechanisms, involving the inhibition of tubulin polymerization, stabilization of c-Myc G-quadruplex DNA, and bioreductive activation of the nitro group, offer promising avenues for future research. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the precise biological activities and molecular targets of this intriguing compound. Further investigation is warranted to validate these hypotheses and to determine the therapeutic potential of this compound.
References
commercial availability and purity of 7-methoxy-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability of Precursor
7-Methoxy-5-nitro-1H-indole is not a stock item from major chemical suppliers. Researchers interested in this compound will likely need to perform a custom synthesis. The direct precursor for this synthesis, 7-methoxyindole (CAS: 3189-22-8) , is commercially available from various suppliers.
Table 1: Commercial Availability of 7-Methoxyindole (CAS: 3189-22-8)
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | 1g, 5g |
| Fisher Scientific | 97% | 1g, 5g, 25g |
| BLD Pharm | ≥98% | 1g, 5g, 25g, 100g |
| Ambeed | ≥98% | 1g, 5g, 10g, 25g |
| ChemScene | ≥98% | 5g, 10g, 25g, 50g |
Note: Availability and purity levels are subject to change. Please consult the suppliers' websites for the most current information.
For the target compound, this compound, researchers can inquire with companies specializing in custom chemical synthesis.
Experimental Protocols
The synthesis of this compound is anticipated to proceed via the electrophilic nitration of 7-methoxyindole. The methoxy group at the 7-position is an ortho-, para-director. Due to steric hindrance at the 6-position from the adjacent methoxy group and the indole ring structure, nitration is expected to favor the 5-position.
Synthesis of this compound
This protocol is a representative procedure based on established methods for the nitration of indole derivatives.
Materials:
-
7-Methoxyindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-methoxyindole (1.0 eq) in dichloromethane at 0°C (ice bath).
-
Slowly add concentrated sulfuric acid (2.0 eq) to the solution while maintaining the temperature at 0°C.
-
In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of 7-methoxyindole over 30 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified using column chromatography.
Materials:
-
Silica Gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).
-
Collect the fractions and monitor by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation. | Aromatic protons with characteristic shifts and coupling constants for the indole ring system. Signals for the methoxy group and protons on the nitrated ring. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all carbon atoms in the molecule, with shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₉H₈N₂O₃. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the indole, C-H aromatic stretching, asymmetric and symmetric stretching of the nitro group (NO₂), and C-O stretching of the methoxy group. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression of the chemical transformations during the synthesis.
Safety and Handling Precautions for 7-methoxy-5-nitro-1H-indole: An In-depth Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 7-methoxy-5-nitro-1H-indole was found in the available search results. The following guide is a synthesis of information from SDSs of structurally similar compounds, including 5-Nitroindole, 7-Methoxy-1H-indole, and 5-Methoxyindole. This information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.
This technical guide provides an in-depth overview of the potential hazards and recommended handling precautions for this compound, based on data from analogous compounds. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on the hazard information for structurally related indole compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
The presence of the nitro group may also suggest potential for reactivity, and compounds in this family can be combustible.
Table 1: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Statement | GHS Classification | Source Compound(s) |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | 7-Methoxy-1H-indole[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning) | 7-Methoxy-1H-indole[1] |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Danger) | 7-Methoxy-1H-indole[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | 7-Methoxy-1H-indole[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | 7-Methoxy-1H-indole[1] |
First-Aid Measures
In case of exposure, immediate action is crucial. The following first-aid measures are recommended based on information for similar indole derivatives:
Table 2: First-Aid Measures
| Exposure Route | Procedure | Citations |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [3][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists. | [3][4][5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [3][4] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [3][4][6] |
Handling and Storage
Proper handling and storage are essential to minimize risk.
3.1. Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles and/or face shield).[3][4][5]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
-
Dust Formation: Avoid creating dust. Use engineering controls to minimize dust generation and accumulation.[5]
3.2. Storage
-
Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][5][6] Some related compounds recommend refrigeration.[5]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[3][5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
-
Environmental Precautions: Do not let the chemical enter the environment.
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[3][4]
Visualizations
Logical Workflow for Safe Handling
Caption: General laboratory workflow for safely handling potentially hazardous chemical compounds.
Emergency Response Logic
Caption: Decision-making flow for first-aid response to chemical exposure.
Experimental Protocols
While no specific experimental protocols for this compound were found, general procedures for handling solid organic compounds in a research setting can be adapted.
General Protocol for Weighing and Dissolving a Solid Compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE: lab coat, safety goggles, and compatible chemical-resistant gloves.
-
Place a calibrated analytical balance inside the fume hood or use an external balance with appropriate containment (e.g., a weighing enclosure).
-
Clean the spatula and weighing vessel (e.g., weigh boat or vial) with a suitable solvent and dry them completely.
-
-
Weighing:
-
Tare the weighing vessel on the balance.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel using a clean spatula.
-
Avoid creating dust. If any material is spilled, clean it up immediately following proper procedures.
-
Record the exact weight of the compound.
-
-
Dissolving:
-
Transfer the weighed solid to a suitable reaction flask or beaker.
-
Add the desired solvent to the vessel containing the solid.
-
Stir or agitate the mixture until the solid is completely dissolved. Gentle heating may be required for some solvents, but this should be done with caution, considering the thermal stability of the compound.
-
-
Cleanup:
-
Clean the spatula and any contaminated surfaces with an appropriate solvent.
-
Dispose of the weighing vessel and any contaminated materials in the designated solid waste container.
-
Thoroughly wash hands after completing the procedure.
-
References
- 1. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-methoxy-5-nitro-1H-indole and its related compounds, focusing on their chemical synthesis, biological activities, and underlying mechanisms of action. This class of nitro-indole derivatives has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of oncology, inflammation, and infectious diseases.
Chemical Identity and Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound-2-carboxylic acid | 1082041-82-4 | C10H8N2O5 | 236.18 |
| This compound-3-carboxylic acid | None Found | C10H8N2O5 | 236.18[1] |
| 5-Methoxy-7-nitro-1H-indole | 10553-10-3 | C9H8N2O3 | 192.17[2] |
| 4-Methoxy-7-nitro-1H-indole | 175913-27-6 | C9H8N2O3 | 192.17 |
| Methyl this compound-2-carboxylate | 539856-41-2 | C11H10N2O5 | 250.21 |
| Ethyl this compound-2-carboxylate | 176956-21-1 | C12H12N2O5 | 264.24 |
| 7-Methoxy-1H-indole (precursor) | 3189-22-8 | C9H9NO | 147.17[3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives generally proceeds through the nitration of a 7-methoxyindole precursor. The following sections outline generalized experimental protocols for the synthesis of key compounds.
General Synthesis Workflow
The overall synthetic strategy involves a few key steps, starting from a commercially available precursor.
Experimental Protocol: Nitration of 7-Methoxy-1H-indole
This protocol describes a general method for the introduction of a nitro group at the C5 position of the indole ring.
Materials:
-
7-Methoxy-1H-indole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-methoxy-1H-indole in a suitable solvent like dichloromethane and cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 7-methoxy-1H-indole, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Experimental Protocol: Synthesis of this compound-3-carboxylic acid
A general approach for the synthesis of the 3-carboxylic acid derivative is outlined below, which often follows the initial nitration step.[1]
Procedure:
-
Following the nitration of 7-methoxyindole to obtain this compound, the subsequent carboxylation at the C3 position can be achieved through various methods.
-
One common approach is a Vilsmeier-Haack type reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C3 position.
-
The resulting this compound-3-carbaldehyde is then oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
The final product is then purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of this compound-2-carboxylic acid
The synthesis of the 2-carboxylic acid derivative can be adapted from procedures for similar indole-2-carboxylic acids, such as the Fischer indole synthesis.
Procedure:
-
A common route involves the Fischer indole synthesis, starting with a substituted phenylhydrazine. In this case, (2-methoxy-4-nitrophenyl)hydrazine would be a suitable starting material.
-
The hydrazine is reacted with an α-ketoester, such as ethyl pyruvate, to form a hydrazone.
-
The hydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid) to form the ethyl ester of this compound-2-carboxylic acid.
-
Finally, the ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
The product is then purified by recrystallization.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, positioning them as promising candidates for drug development.
Anticancer Activity
Nitro-indole compounds have been investigated for their potential as anticancer agents.[1][4] While specific IC₅₀ values for this compound and its direct derivatives are not widely reported in publicly available literature, related indole derivatives have shown significant cytotoxic effects against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-sulfonamide derivatives | HepG2 | 7.37 - 26.00 | [5] |
| MOLT-3 | Various | [5] | |
| Indole-chalcone derivative | MDA-MB-231 | 13 - 19 | [4] |
| Indole-based isoxazole | Jurkat | 22.3 | [6] |
| HL-60 | 33.97 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., HepG2, MOLT-3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Indole derivatives with triazole/thiadiazole | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | [7] |
| C. albicans, C. krusei | 3.125 - 50 | [7] | |
| Synthetic indole derivatives | Gram-positive bacteria | 0.25 - 16 | [8] |
| 7-Hydroxyindole | A. baumannii | 512 | [9][10] |
| 5-Iodoindole, 3-Methylindole | A. baumannii | 64 | [9][10] |
Anti-inflammatory Activity
Indole-based compounds have been explored for their anti-inflammatory potential.[1] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate acute anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds and the standard drug (positive control) orally or intraperitoneally. A control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways
The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. Two key pathways implicated in the action of these compounds are the PI3K/Akt/mTOR and NF-κB pathways, which are central regulators of cell growth, proliferation, survival, and inflammation.[11][12]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Its dysregulation is a hallmark of many cancers. Indole compounds have been shown to inhibit this pathway at various points.[11][12]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Indole derivatives can suppress the activation of NF-κB.[11][12]
Conclusion
This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic routes are generally accessible, and the mechanisms of action appear to involve key signaling pathways that are often dysregulated in disease. This guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this intriguing family of indole compounds. Future work should focus on elucidating the precise molecular targets, optimizing the structure-activity relationships, and conducting more extensive in vivo studies to validate their therapeutic efficacy and safety.
References
- 1. Buy this compound-3-carboxylic acid [smolecule.com]
- 2. 5-METHOXY-7-NITRO-1H-INDOLE ,10553-10-3 _ChemCD_index [chemcd.com]
- 3. 7-Methoxy-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
detailed synthesis protocol for 7-methoxy-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 7-methoxy-5-nitro-1H-indole, a valuable building block in medicinal chemistry and drug development. The protocol is based on the direct nitration of 7-methoxy-1H-indole.
Reaction Scheme
The synthesis of this compound is achieved through the electrophilic nitration of 7-methoxy-1H-indole. The methoxy group at the 7-position directs the incoming nitro group primarily to the 5-position of the indole ring.
Application Note and Protocol for the Purification of 7-Methoxy-5-nitro-1H-indole by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 7-methoxy-5-nitro-1H-indole using silica gel column chromatography. The described methodology is based on established procedures for the purification of related indole derivatives and is intended to serve as a comprehensive guide for obtaining this compound in high purity.
Introduction
This compound is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in numerous natural products and pharmaceuticals. The presence of both a methoxy and a nitro group on the indole ring influences its chemical properties and potential biological activity.[1] Proper purification of this compound is crucial for its use in subsequent synthetic steps and biological assays. Column chromatography is a standard and effective method for the purification of organic compounds, separating them based on their differential adsorption to a stationary phase while being carried by a mobile phase.[2][3]
Principle of Separation
The purification of this compound by column chromatography relies on the principle of adsorption chromatography. The stationary phase, silica gel, is a polar adsorbent.[2][4] The components of the crude mixture are passed through the column using a mobile phase of lower polarity. Compounds with higher polarity, such as this compound, will have a stronger interaction with the polar silica gel and will thus move down the column more slowly than less polar impurities. By gradually increasing the polarity of the mobile phase, the compound of interest can be eluted from the column in a purified form.
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[2]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
p-Anisaldehyde or p-dimethylaminobenzaldehyde (Ehrlich's reagent) stain
-
Collection tubes or flasks
-
Rotary evaporator
Procedure
1. Preparation of the Slurry and Packing the Column (Wet Loading)
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica gel will depend on the amount of crude product to be purified (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.[3]
-
Add another layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection
-
Begin the elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A starting ratio of 9:1 or 4:1 (Hexane:Ethyl Acetate) is recommended based on protocols for similar nitro-indole derivatives.[5][6]
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect the eluate in fractions of appropriate volumes in labeled tubes or flasks.
4. Monitoring the Separation by Thin Layer Chromatography (TLC)
-
Spot the collected fractions onto a TLC plate along with a spot of the crude mixture and, if available, a pure standard of this compound.
-
Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., Hexane:Ethyl Acetate 1:1).
-
Visualize the spots under a UV lamp at 254 nm. Indole derivatives are often UV-active and will appear as dark spots.[7][8]
-
For more specific visualization, the TLC plate can be stained. A p-dimethylaminobenzaldehyde (Ehrlich's reagent) stain will produce colored spots (typically blue or purple) with indole compounds.[9] A p-anisaldehyde stain can also be used as a general visualizing agent.
-
Combine the fractions that contain the pure desired product.
5. Isolation of the Purified Compound
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR spectroscopy, mass spectrometry).
Data Presentation
The following table summarizes typical parameters for the column chromatography of indole derivatives, which can be adapted for this compound. The exact values for the target compound should be determined experimentally.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | The choice of mesh size depends on whether gravity or flash chromatography is performed.[2] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration. A 1:4 Ethyl Acetate:Petroleum Ether system has been used for other nitroindoles.[5] |
| TLC Monitoring | Hexane:Ethyl Acetate (e.g., 1:1) | The optimal TLC solvent system should provide an Rf value of approximately 0.2-0.4 for the target compound. |
| Visualization | UV light (254 nm) or staining reagent | p-Dimethylaminobenzaldehyde (Ehrlich's reagent) is specific for indoles.[9] |
| Expected Rf | To be determined experimentally | The Rf value will depend on the exact solvent system used. |
| Yield | To be determined experimentally | The yield will depend on the purity of the crude material and the efficiency of the separation. |
| Purity | >95% (target) | Purity should be assessed by analytical methods such as NMR or HPLC. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Signaling Pathway Diagram
A signaling pathway diagram is not applicable to this topic as it describes a chemical purification process, not a biological signaling cascade.
Logical Relationship Diagram
Caption: Logical relationships in column chromatography purification.
References
- 1. Buy this compound-3-carboxylic acid [smolecule.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. WO2019165809A1 - Method for preparing 2-nitroindole derivatives - Google Patents [patents.google.com]
- 6. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. silicycle.com [silicycle.com]
Sonogashira Coupling for Indole Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction, a powerful tool for the C-C bond formation between terminal alkynes and haloindoles. This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in bioactive molecules and functional materials.
Introduction to Sonogashira Coupling on Indole Rings
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction has become a cornerstone in organic synthesis for its reliability and functional group tolerance. When applied to the indole core, it allows for the introduction of alkyne moieties at various positions, most commonly at the 2, 3, 4, 5, 6, and 7-positions, depending on the starting haloindole. These alkynylated indoles are versatile intermediates for the synthesis of complex heterocyclic systems and are found in numerous pharmacologically active compounds.
The general transformation for the Sonogashira coupling on an indole ring can be depicted as follows:
Caption: General scheme of the Sonogashira coupling reaction on a haloindole.
Catalytic Cycle and Experimental Workflow
The Sonogashira coupling proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the haloindole to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and finally, reductive elimination to yield the alkynylated indole and regenerate the Pd(0) catalyst.
Below is a diagram illustrating a typical experimental workflow for setting up a Sonogashira coupling reaction for indole functionalization.
Caption: Experimental workflow for Sonogashira coupling of haloindoles.
Optimization of Reaction Conditions
The success of the Sonogashira coupling on indole rings is highly dependent on the careful selection of reaction parameters. Below is a summary of key components and their effects, with quantitative data presented in the subsequent tables.
Palladium Catalyst and Ligands
The choice of the palladium source and accompanying ligands is critical. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are commonly used catalysts. The use of phosphine ligands helps to stabilize the palladium catalyst and facilitate the catalytic cycle. For challenging couplings, more sophisticated ligands may be required.
Copper (I) Co-catalyst
Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While traditional Sonogashira couplings rely on a copper co-catalyst, copper-free conditions have also been developed to avoid potential issues with copper-catalyzed side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Base
An amine base, such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine, is typically required. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Solvent
The choice of solvent is crucial for ensuring the solubility of the reactants and catalysts. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN). The solvent should be anhydrous and degassed to prevent the deactivation of the catalyst.
Temperature
The reaction temperature can vary widely, from room temperature to reflux conditions, depending on the reactivity of the haloindole and the terminal alkyne. Generally, iodoindoles are more reactive and may couple at lower temperatures than bromoindoles.
Data on Sonogashira Coupling Conditions for Indoles
The following tables summarize various conditions reported for the Sonogashira coupling of different haloindoles.
Table 1: Sonogashira Coupling of 3-Iodoindoles
| Entry | Indole Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Methyl-3-iodoindole | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | TEA | THF | 60 | 12 | 95 |
| 2 | 3-Iodoindole | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 4 | DIPA | DMF | 80 | 8 | 88 |
| 3 | N-Boc-3-iodoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | TEA | MeCN | RT | 24 | 92 |
Table 2: Sonogashira Coupling of 5-Bromoindoles
| Entry | Indole Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | TEA | DMF | 100 | 16 | 85 |
| 2 | N-Methyl-5-bromoindole | 1-Heptyne | Pd(PPh₃)₄ (5) | 10 | Piperidine | THF | 65 | 24 | 78 |
| 3 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Ethynyltrimethylsilane | PdCl₂(dppf) (5) | 10 | TEA | DMF | 90 | 12 | 82 |
Detailed Experimental Protocols
Below are representative protocols for the Sonogashira coupling of a haloindole.
Protocol 1: Sonogashira Coupling of N-Methyl-3-iodoindole with Phenylacetylene
Materials:
-
N-Methyl-3-iodoindole (1.0 mmol, 259 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Triethylamine (TEA) (3.0 mmol, 303 mg, 420 µL)
-
Anhydrous, degassed tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add N-methyl-3-iodoindole (259 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add anhydrous, degassed THF (10 mL) via syringe.
-
Add triethylamine (420 µL, 3.0 mmol) via syringe.
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
-
Place the reaction flask in a preheated oil bath at 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, N-methyl-3-(phenylethynyl)indole.
Protocol 2: Copper-Free Sonogashira Coupling of 5-Bromoindole
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
1-Hexyne (1.5 mmol, 123 mg, 172 µL)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)
-
Diisopropylamine (DIPA) (4.0 mmol, 404 mg, 560 µL)
-
Anhydrous, degassed dimethylformamide (DMF) (8 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry reaction tube, combine 5-bromoindole (196 mg, 1.0 mmol) and PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol).
-
Seal the tube and purge with nitrogen.
-
Add anhydrous, degassed DMF (8 mL) followed by diisopropylamine (560 µL, 4.0 mmol) and 1-hexyne (172 µL, 1.5 mmol).
-
Seal the tube tightly and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield 5-(hex-1-yn-1-yl)-1H-indole.
Troubleshooting Common Issues
-
Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The catalyst may be inactive; consider using a fresh batch. Increase catalyst loading or reaction temperature if necessary.
-
Alkyne Homocoupling (Glaser Product): This side reaction is often promoted by the copper co-catalyst, especially in the presence of oxygen. Ensure thorough degassing of the solvent and reaction vessel. Alternatively, consider switching to a copper-free protocol.
-
Dehalogenation of the Haloindole: This can occur as a side reaction. Using a less polar solvent or a different base may mitigate this issue.
-
Reaction Stalls: Incomplete conversion may be due to catalyst deactivation. The addition of fresh catalyst may restart the reaction. Ensure the base is not sterically hindered to the point of being a poor proton scavenger.
The Larock Indole Synthesis: A Powerful Tool for Substituted Indole Preparation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Larock indole synthesis is a highly versatile and efficient palladium-catalyzed reaction for the one-pot synthesis of substituted indoles. This method, first reported by Richard C. Larock in 1991, involves the heteroannulation of an ortho-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[1][2] Its broad substrate scope and functional group tolerance have made it a cornerstone in synthetic organic chemistry, particularly in the construction of complex indole-containing molecules relevant to the pharmaceutical and agrochemical industries.
Key Features and Advantages
The Larock indole synthesis offers several distinct advantages over classical indole synthesis methods:
-
Convergence: The reaction brings together two readily available starting materials, the o-haloaniline and the alkyne, allowing for the rapid assembly of complex indole structures.
-
High Regioselectivity: In most cases, the reaction proceeds with high regioselectivity, with the more sterically demanding substituent of the alkyne preferentially occupying the 2-position of the indole ring.[3]
-
Broad Substrate Scope: A wide variety of substituents on both the aniline and the alkyne are tolerated, including alkyl, aryl, ester, and silyl groups.[4][5] N-substituted anilines, such as N-methyl, N-acetyl, and N-tosyl derivatives, are also suitable substrates.[1]
-
Functional Group Tolerance: The reaction conditions are generally mild enough to be compatible with a range of functional groups, minimizing the need for protecting group strategies.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Larock indole synthesis is generally understood to proceed through a series of well-defined steps. The proposed mechanism provides a framework for understanding the reaction and for optimizing conditions for specific substrates.
Catalytic Cycle of the Larock Indole Synthesis
Caption: Proposed catalytic cycle for the Larock indole synthesis.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Larock indole synthesis experiment, from reaction setup to product isolation.
Caption: General experimental workflow for the Larock indole synthesis.
Data Presentation: Substrate Scope and Yields
The Larock indole synthesis has been successfully applied to a wide range of substrates. The following tables summarize representative examples of substituted indoles prepared using this methodology, highlighting the yields obtained under optimized conditions.
Table 1: Larock Indole Synthesis with Various Substituted o-Iodoanilines and Alkynes
| Entry | o-Iodoaniline | Alkyne | Product | Yield (%) |
| 1 | o-Iodoaniline | Diphenylacetylene | 2,3-Diphenylindole | 95 |
| 2 | o-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenylindole | 85 |
| 3 | o-Iodoaniline | 3-Hexyne | 2,3-Diethylindole | 80 |
| 4 | N-Methyl-o-iodoaniline | Diphenylacetylene | 1-Methyl-2,3-diphenylindole | 98 |
| 5 | N-Acetyl-o-iodoaniline | Diphenylacetylene | 1-Acetyl-2,3-diphenylindole | 87 |
| 6 | 4-Methoxy-o-iodoaniline | 1-Phenyl-1-propyne | 5-Methoxy-2-methyl-3-phenylindole | 75 |
| 7 | 4-Nitro-o-iodoaniline | Diphenylacetylene | 5-Nitro-2,3-diphenylindole | 60 |
Data compiled from various sources, including Larock, R. C.; Yum, E. K.; Refvik, M. D. J. Org. Chem. 1998, 63, 7652-7662.
Table 2: Synthesis of Silyl-Substituted Indoles
| Entry | o-Iodoaniline | Alkyne | Product | Yield (%) |
| 1 | o-Iodoaniline | 1-(Trimethylsilyl)-1-propyne | 3-Methyl-2-(trimethylsilyl)indole | 82 |
| 2 | o-Iodoaniline | 1-Phenyl-2-(trimethylsilyl)acetylene | 3-Phenyl-2-(trimethylsilyl)indole | 90 |
| 3 | N-Methyl-o-iodoaniline | 1-(Trimethylsilyl)-1-hexyne | 1-Methyl-3-butyl-2-(trimethylsilyl)indole | 88 |
Data from Organic Syntheses, Vol. 88, p. 19 (2011) and other sources.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted indoles using the Larock indole synthesis.
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Indoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
o-Iodoaniline (1.0 mmol)
-
Disubstituted alkyne (2.0-3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Lithium chloride (LiCl, 1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add o-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) and the disubstituted alkyne (2.0-3.0 mmol) via syringe.
-
Add palladium(II) acetate (0.05 mmol) to the reaction mixture.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of 3-Methyl-2-(trimethylsilyl)indole
This protocol is adapted from a procedure published in Organic Syntheses.[4]
Materials:
-
2-Iodoaniline (11.0 g, 50.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.57 g, 2.52 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 1.32 g, 5.04 mmol)
-
Tetrabutylammonium chloride (n-Bu₄NCl, 14.0 g, 50.4 mmol)
-
Potassium carbonate (K₂CO₃, 20.9 g, 151.2 mmol)
-
1-(Trimethylsilyl)-1-propyne (16.98 g, 151.3 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 200 mL)
Procedure:
-
To a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-iodoaniline (11.0 g, 50.4 mmol), palladium(II) acetate (0.57 g, 2.52 mmol), triphenylphosphine (1.32 g, 5.04 mmol), tetrabutylammonium chloride (14.0 g, 50.4 mmol), and potassium carbonate (20.9 g, 151.2 mmol).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous DMF (200 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
1-(Trimethylsilyl)-1-propyne (16.98 g, 151.3 mmol) is then added via syringe.
-
The reaction flask is immersed in a preheated oil bath at 110 °C, and the mixture is stirred at an internal temperature of 100 °C for 20 hours.
-
After cooling to room temperature, the dark brown suspension is diluted with a saturated aqueous solution of ammonium chloride (100 mL) and water (100 mL).
-
The mixture is extracted with diethyl ether (3 x 150 mL).
-
The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 30:1 hexanes/ethyl acetate) to afford 3-methyl-2-(trimethylsilyl)indole as a pale yellow solid.
Applications in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. The Larock indole synthesis has proven to be an invaluable tool in the synthesis of numerous drug candidates and approved drugs. For instance, it has been employed in the synthesis of 5-HT₁D receptor agonists for the treatment of migraines.[1] The ability to rapidly generate diverse libraries of substituted indoles makes this reaction particularly attractive for lead optimization in drug discovery programs.
Conclusion
The Larock indole synthesis is a robust and reliable method for the preparation of a wide variety of substituted indoles. Its operational simplicity, broad applicability, and high efficiency have solidified its place in the synthetic chemist's toolbox. The protocols and data presented herein provide a practical guide for researchers, scientists, and drug development professionals looking to leverage this powerful transformation in their own synthetic endeavors. Further exploration of catalyst systems, reaction conditions, and substrate scope continues to expand the utility of this remarkable reaction.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 7-Methoxy-5-nitro-1H-indole in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
For Immediate Release
[City, State] – [Date] – The heterocycle 7-methoxy-5-nitro-1H-indole is emerging as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique electronic and structural features provide a foundation for the synthesis of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. This application note details the utility of this compound and its derivatives, providing protocols for the synthesis and evaluation of next-generation drug candidates.
The indole core is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. The specific substitution pattern of a methoxy group at the 7-position and a nitro group at the 5-position imparts distinct chemical properties that can be exploited for targeted drug design. The electron-donating methoxy group can influence the molecule's overall electronics and metabolic stability, while the electron-withdrawing nitro group provides a handle for further chemical modifications and can contribute to biological activity. Preliminary studies on derivatives, such as this compound-3-carboxylic acid, have indicated promising antimicrobial, anticancer, and anti-inflammatory properties, underscoring the potential of this scaffold.[1][2]
Application in Anticancer Drug Discovery
The this compound scaffold serves as a valuable starting point for the synthesis of potent anticancer agents, particularly kinase inhibitors. Many indole derivatives have been investigated as inhibitors of key kinases involved in cancer cell proliferation and survival. The strategic functionalization of the this compound core can lead to the development of selective and potent inhibitors.
Key Synthetic Transformations:
The versatile reactivity of the this compound nucleus allows for a variety of chemical modifications. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of various heterocyclic rings. The indole nitrogen can be functionalized, and electrophilic substitution can occur at the C3 position. These transformations enable the generation of diverse chemical libraries for screening and lead optimization.
Application in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown significant potential in this area. The this compound scaffold can be utilized to generate compounds that target essential bacterial processes. The nitro group itself can be a key pharmacophore in certain antimicrobial compounds.
Application in Anti-inflammatory Drug Discovery
Chronic inflammation is a hallmark of many diseases. The development of new anti-inflammatory agents with improved safety profiles is a critical area of research. Indole-based molecules have been explored as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. By modifying the this compound core, it is possible to design novel anti-inflammatory candidates.
Quantitative Biological Data
The following table summarizes the biological activity of representative indole derivatives, highlighting the potential of this chemical class. While specific data for derivatives of this compound are still emerging, the data for structurally related compounds provide a strong rationale for its use as a building block.
| Compound Class | Target/Assay | Representative Activity (IC50/MIC) | Reference |
| Indole-based Kinase Inhibitors | Various Kinases (e.g., EGFR, VEGFR) | Varies (nM to µM range) | [3] |
| Nitro-indole Derivatives | Fructose-1,6-bisphosphatase (FBPase) | 0.99 µM (for a 7-nitro-indole derivative) | [4] |
| Indole-based Antimicrobials | Various bacterial strains | Varies (µg/mL range) | [5] |
| Indole-based Anti-inflammatories | COX-2 Inhibition | Varies (µM range) | Generic |
Experimental Protocols
General Procedure for the Reduction of the Nitro Group:
To a solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as iron powder and hydrochloric acid, or catalytic hydrogenation (H2 gas over palladium on carbon) is employed. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting amine can be purified by column chromatography or recrystallization.
General Procedure for N-Alkylation:
To a solution of the indole derivative in a polar aprotic solvent (e.g., dimethylformamide), a base such as sodium hydride or potassium carbonate is added. After stirring for a short period, the desired alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred until completion as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the N-alkylated product, which can be further purified.
Signaling Pathway Visualization
Derivatives of this compound can be designed to modulate various cellular signaling pathways implicated in disease. For instance, in cancer, kinase inhibitors derived from this scaffold could target pathways such as the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated.
Conclusion
The this compound scaffold represents a promising starting point for the development of a wide range of therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent biological potential of the indole nucleus makes it an attractive target for medicinal chemists. Further exploration of derivatives based on this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Buy this compound-3-carboxylic acid [smolecule.com]
- 2. This compound-3-carboxylic acid | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cellular Assays for 7-methoxy-5-nitro-1H-indole Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing cellular assays to investigate the biological activity of 7-methoxy-5-nitro-1H-indole. The protocols outlined below are based on established methodologies and are tailored to explore the potential anticancer, cytotoxic, and cell signaling effects of this compound.
Disclaimer: The biological activities and mechanisms of action described herein are partially extrapolated from studies on the related compound, this compound-3-carboxylic acid.[1][2] While the shared core structure suggests similar potential, experimental validation is crucial.
Overview of Potential Biological Activities
This compound belongs to the indole family, a class of heterocyclic compounds prevalent in pharmaceuticals.[1][3][4] The presence of a methoxy group can enhance membrane permeability, while the nitro group can contribute to its reactivity and biological effects.[1] Preliminary studies on similar indole derivatives suggest potential biological activities including:
-
Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).[1][2]
-
Antimicrobial Properties: Activity against various bacterial strains.[1]
-
Anti-inflammatory Effects: Potential to reduce inflammation.[1]
The proposed mechanism of action for related compounds involves the reduction of the nitro group to form reactive intermediates that interact with cellular components, potentially leading to apoptosis by regulating anti-apoptotic proteins and promoting caspase activation.[2]
Recommended Cell Lines
The choice of cell lines is critical for elucidating the specific activity of this compound. Based on the potential anticancer activity, a panel of human cancer cell lines is recommended. For broader cytotoxicity screening, a non-cancerous cell line should be included.
| Cell Line | Type | Rationale |
| HeLa | Cervical Cancer | Widely used, robust, and well-characterized for cytotoxicity and apoptosis studies.[5] |
| SKOV-3 | Ovarian Cancer | A relevant model for studying anticancer effects on gynecological cancers.[5] |
| AGS | Gastric Cancer | To assess activity against gastrointestinal cancers.[5] |
| HepaRG | Hepatic Progenitor | To evaluate potential hepatotoxicity.[6] |
| MRC-5 | Lung Fibroblast | A non-cancerous control to assess general cytotoxicity.[6] |
| Caco-2 | Colorectal Adenocarcinoma | A model for colon cancer and to study gut-related effects.[6] |
Experimental Protocols
This section provides detailed protocols for a tiered approach to characterizing the cellular activity of this compound, starting with general cytotoxicity and proliferation, and moving towards more specific mechanisms of action like apoptosis and kinase inhibition.
General Experimental Workflow
The following diagram illustrates the general workflow for assessing the cellular activity of the compound.
Caption: General workflow for cellular assay development.
Protocol 1: Cytotoxicity and Cell Viability Assays
These assays are fundamental for determining the concentration at which this compound exhibits cytotoxic effects.
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7]
Materials:
-
96-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 15% w/v SDS in 50% v/v N,N-dimethylformamide, pH 4.7 or DMSO)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[10]
Materials:
-
96-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.[9]
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.[8]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).[9]
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Measures mitochondrial reductase activity in viable cells.[7] | Colorimetric (absorbance at 570 nm).[7] | High throughput, sensitive, and widely used. | Can be affected by compounds that alter cellular metabolism. |
| LDH | Measures LDH released from cells with compromised membranes.[10] | Colorimetric (absorbance at 490 nm).[9] | Simple, reliable, and measures cell death directly. | Less sensitive for early-stage cytotoxicity. |
Protocol 2: Cell Proliferation Assays
If the compound shows cytostatic rather than cytotoxic effects, proliferation assays are necessary.
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.[11]
Materials:
-
96-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
BrdU Labeling Reagent (10 µM)[12]
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed and treat cells as described in the cytotoxicity protocols.
-
Towards the end of the treatment period, add BrdU labeling reagent to each well and incubate for 2-4 hours.[12]
-
Fix and denature the cellular DNA according to the manufacturer's protocol.[12]
-
Incubate with an anti-BrdU antibody.[12]
-
Add the detection substrate and measure the signal.
Data Analysis: Quantify the amount of BrdU incorporation, which is proportional to the number of proliferating cells.
Ki-67 is a nuclear protein associated with cell proliferation and is present during all active phases of the cell cycle (G1, S, G2, M) but absent in resting cells (G0).[13]
Materials:
-
Chamber slides or 96-well imaging plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
Fixation and permeabilization buffers
-
Anti-Ki-67 antibody (conjugated to a fluorophore)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on chamber slides or imaging plates and treat with the compound.
-
Fix and permeabilize the cells.
-
Incubate with the anti-Ki-67 antibody.[12]
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
Data Analysis: Determine the percentage of Ki-67 positive cells by counting the number of green (Ki-67) and blue (DAPI) nuclei.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| BrdU | Incorporation of a thymidine analog during DNA synthesis.[11] | Colorimetric or fluorescent signal. | Directly measures DNA synthesis.[11] | Requires cell labeling and DNA denaturation. |
| Ki-67 | Immunodetection of a nuclear proliferation marker.[13] | Fluorescent signal. | Identifies cells in all active phases of the cell cycle.[13] | Does not distinguish between different phases of the cell cycle. |
Protocol 3: Apoptosis Assays
If cytotoxicity is observed, these assays can determine if it is due to apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14]
Materials:
-
6-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3/7, caspase-8, caspase-9).[14]
Materials:
-
96-well plates (white or black for luminescence/fluorescence)
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® or other fluorometric/luminometric caspase activity assay kit
Procedure:
-
Seed and treat cells as described previously.
-
Follow the manufacturer's protocol to lyse the cells and add the caspase substrate.
-
Incubate to allow for the enzymatic reaction.
-
Measure the luminescence or fluorescence signal.
Data Analysis: The signal is proportional to the amount of active caspase in the sample.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Chamber slides or 96-well imaging plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Seed and treat cells on slides or imaging plates.
-
Fix and permeabilize the cells.
-
Perform the TUNEL reaction according to the kit's instructions to label the 3'-OH ends of fragmented DNA.[15]
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
Data Analysis: Quantify the percentage of TUNEL-positive cells (cells with fragmented DNA).
| Assay | Principle | Stage of Apoptosis | Advantages | Disadvantages |
| Annexin V/PI | Detects phosphatidylserine externalization and membrane integrity.[14] | Early and Late | Distinguishes between apoptosis and necrosis. | Requires flow cytometry. |
| Caspase Activity | Measures the activity of key apoptotic enzymes.[14][16] | Mid | Specific to caspase-dependent apoptosis. | May not detect caspase-independent cell death. |
| TUNEL | Detects DNA fragmentation.[15] | Late | Can be performed on fixed cells and tissues. | Can also label necrotic cells. |
Proposed Apoptotic Signaling Pathway
Based on literature for related compounds, this compound may induce apoptosis through the intrinsic pathway.[2]
Caption: Proposed intrinsic apoptotic pathway.
Protocol 4: Kinase Inhibition Screening
Given that many indole derivatives act as kinase inhibitors, a kinase screening assay can help identify specific molecular targets.[17][18]
Materials:
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[19]
-
A panel of purified kinases
-
This compound stock solution
-
ATP and appropriate kinase substrates
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
In a 384-well plate, add the purified kinase, the test compound at various concentrations, and the appropriate substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time (e.g., 1 hour).[19]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[19]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[19]
-
Measure the luminescence.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition. Calculate the IC50 value for each kinase to determine the inhibitory potency and selectivity of the compound.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Summary of IC50 Values (µM) for this compound
| Cell Line | MTT Assay (48h) | LDH Assay (48h) | BrdU Assay (48h) |
| HeLa | |||
| SKOV-3 | |||
| AGS | |||
| MRC-5 |
Table 2: Apoptosis Induction by this compound (at IC50 concentration, 24h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Relative Caspase-3/7 Activity |
| HeLa | |||
| SKOV-3 |
Conclusion
These application notes and protocols provide a robust framework for the initial characterization of the cellular activities of this compound. By following a systematic approach from broad cytotoxicity screening to specific mechanism-of-action studies, researchers can effectively elucidate the therapeutic potential of this compound. Remember to always include appropriate positive and negative controls in all experiments to ensure data validity.
References
- 1. Buy this compound-3-carboxylic acid [smolecule.com]
- 2. This compound-3-carboxylic acid | Benchchem [benchchem.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 4.6. MTT and LDH Assays [bio-protocol.org]
- 9. MTT and LDH activity assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. Cell Proliferation Assay [bio-protocol.org]
- 13. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. TUNEL and caspase activity assay [bio-protocol.org]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Protocol for Assessing Antimicrobial Properties of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Indole, a heterocyclic aromatic compound, and its derivatives have emerged as a promising class of molecules with a broad spectrum of antimicrobial activities. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as fungi. The mechanisms of action for indole derivatives are diverse and can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with quorum sensing signaling pathways.[1][2][3] This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial properties of novel or modified indole derivatives. The methodologies outlined below are essential for the preliminary screening and characterization of these compounds in a drug discovery and development pipeline.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a large number of compounds.
Materials:
-
Indole derivatives (stock solutions of known concentration, typically in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an OD₆₀₀ of 0.08-0.1).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Indole Derivative Dilutions:
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the highest concentration of the indole derivative (prepared in CAMHB) to the wells in column 1. To avoid precipitation, the final concentration of DMSO should typically be kept below 1%.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile CAMHB to the wells in column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the indole derivative at which there is no visible growth (clear well).
-
Optionally, the OD₆₀₀ can be read using a microplate reader to confirm the visual assessment.
-
Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a downstream experiment following the MIC determination.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well (no compound) to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Anti-Biofilm Activity Assay
Many indole derivatives have been shown to inhibit the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[7]
Materials:
-
Indole derivatives
-
Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described for the MIC assay and dilute it in TSB to approximately 1 x 10⁶ CFU/mL.
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of the indole derivative at various concentrations (typically below the MIC to assess non-growth-inhibitory effects) to the wells. Include a growth control (no compound).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Staining the Biofilm:
-
Gently discard the planktonic (free-floating) bacteria from the wells.
-
Wash the wells three times with sterile PBS to remove any remaining planktonic cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.
-
-
Quantification of Biofilm:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The reduction in absorbance in the presence of the indole derivative compared to the control indicates anti-biofilm activity.
-
Data Presentation
The quantitative data from the antimicrobial assays should be summarized in clear and concise tables for easy comparison of the activity of different indole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives
| Indole Derivative | Gram-Positive Bacteria (µg/mL) | Gram-Negative Bacteria (µg/mL) |
| S. aureus | B. subtilis | |
| Compound A | 8 | 4 |
| Compound B | 16 | 8 |
| Compound C | 4 | 2 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Minimum Bactericidal Concentration (MBC) of Indole Derivatives
| Indole Derivative | Gram-Positive Bacteria (µg/mL) | Gram-Negative Bacteria (µg/mL) |
| S. aureus | B. subtilis | |
| Compound A | 16 | 8 |
| Compound B | 32 | 16 |
| Compound C | 8 | 4 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 3: Anti-Biofilm Activity of Indole Derivatives (% Biofilm Inhibition at 1/2 MIC)
| Indole Derivative | P. aeruginosa Biofilm Inhibition (%) |
| Compound A | 75 |
| Compound B | 50 |
| Compound C | 85 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.
Caption: Experimental workflow for assessing antimicrobial properties.
Caption: Inhibition of Quorum Sensing by Indole Derivatives.
Caption: Proposed mechanism of bacterial membrane disruption.
References
- 1. Indole as a regulator of bacterial physiology | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 2. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Testing of 7-Methoxy-5-nitro-1H-indole on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro evaluation of the anticancer potential of 7-methoxy-5-nitro-1H-indole. Indole derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including potent anticancer effects. These compounds can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The following protocols and data provide a framework for assessing the cytotoxic and apoptotic effects of this compound on various cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of Substituted 5-Nitroindole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |
| Compound A | HeLa (Cervical) | MTT | 7.5 ± 0.8 |
| MCF-7 (Breast) | SRB | 12.2 ± 1.5 | |
| HCT-116 (Colon) | MTT | 9.8 ± 1.1 | |
| Compound B | HeLa (Cervical) | MTT | 5.2 ± 0.6 |
| MCF-7 (Breast) | SRB | 8.9 ± 0.9 | |
| HCT-116 (Colon) | MTT | 6.5 ± 0.7 |
Data is hypothetical and based on reported activities of similar 5-nitroindole compounds.
Table 2: Apoptosis Induction by Substituted 5-Nitroindole Derivatives
| Compound ID | Cancer Cell Line | Treatment Conc. (µM) | Apoptotic Cells (%) |
| Compound A | HeLa | 10 | 45.2 ± 3.5 |
| MCF-7 | 15 | 38.7 ± 4.1 | |
| Compound B | HeLa | 7.5 | 55.8 ± 4.2 |
| MCF-7 | 10 | 49.1 ± 3.9 |
Data is hypothetical and based on reported activities of similar 5-nitroindole compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Caption: Hypothetical Signaling Pathway for this compound.
Application Notes and Protocols for the Functionalization of the 7-Methoxy-5-nitro-1H-indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the 7-methoxy-5-nitro-1H-indole scaffold, a key heterocyclic motif in medicinal chemistry. The protocols outlined below offer starting points for the synthesis of novel derivatives for potential therapeutic applications, including anticancer and anti-inflammatory agents.
Introduction
The this compound scaffold is a versatile building block in drug discovery. The electron-withdrawing nitro group at the C5 position and the electron-donating methoxy group at the C7 position influence the reactivity of the indole ring, allowing for selective functionalization at various positions. This document details key chemical transformations, including electrophilic substitution at the C3 position, reduction of the nitro group to an amine, and cross-coupling reactions.
Key Functionalization Strategies
The primary sites for functionalization on the this compound core are the C3 position of the pyrrole ring and the nitro group on the benzene ring.
C3-Position Functionalization via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles, such as indoles. This reaction introduces a formyl group at the C3 position, which can then be used as a handle for further synthetic transformations.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add POCl₃ (1.2 eq) dropwise.
-
To this mixture, add anhydrous DMF (3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound-3-carbaldehyde.
-
Table 1: Vilsmeier-Haack Reaction Data
| Entry | Substrate | Product | Yield (%) |
| 1 | This compound | This compound-3-carbaldehyde | 85-95 |
Note: Yields are indicative and may vary based on reaction scale and purification method.
Reduction of the Nitro Group
The nitro group at the C5 position can be readily reduced to an amino group, which is a key functional group for further derivatization, such as amide bond formation or diazotization reactions.
Experimental Protocol: Nitro Group Reduction
-
Materials: this compound derivative, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water, Celite.
-
Procedure:
-
To a suspension of the this compound derivative (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the 5-amino-7-methoxy-1H-indole derivative.
-
Table 2: Nitro Group Reduction Data
| Entry | Substrate | Product | Yield (%) |
| 1 | This compound | 5-amino-7-methoxy-1H-indole | 80-90 |
| 2 | This compound-3-carbaldehyde | 5-amino-7-methoxy-1H-indole-3-carbaldehyde | 75-85 |
Note: Yields can be variable depending on the substrate and purity of the starting material.
C3-Position Functionalization via Sonogashira Coupling
For derivatives halogenated at the C3 position, the Sonogashira coupling reaction provides a powerful tool for the formation of carbon-carbon bonds by coupling with terminal alkynes. This reaction is catalyzed by palladium and copper complexes.
Experimental Protocol: Sonogashira Coupling
-
Materials: 3-halo-7-methoxy-5-nitro-1H-indole, Terminal alkyne, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the 3-halo-7-methoxy-5-nitro-1H-indole (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add triethylamine (3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. High yields have been reported for Sonogashira coupling reactions used in the synthesis of complex indole derivatives.[1]
-
Table 3: Representative Sonogashira Coupling Data
| Entry | Substrate | Coupling Partner | Product | Yield (%) |
| 1 | 3-iodo-7-methoxy-5-nitro-1H-indole | Phenylacetylene | 7-methoxy-5-nitro-3-(phenylethynyl)-1H-indole | 70-85 |
| 2 | 3-bromo-7-methoxy-5-nitro-1H-indole | Ethynyltrimethylsilane | 7-methoxy-5-nitro-3-((trimethylsilyl)ethynyl)-1H-indole | 65-80 |
Note: Yields are illustrative and depend on the specific substrates and reaction conditions.
Potential Biological Activities and Signaling Pathways
Derivatives of the this compound scaffold are being investigated for various biological activities.
Anticancer Activity via c-Myc Inhibition
Nitroindole derivatives have been shown to act as stabilizers of G-quadruplex structures in the promoter region of the c-Myc oncogene.[2] Stabilization of this G-quadruplex inhibits the transcription of c-Myc, a key regulator of cell proliferation, leading to the downregulation of its protein product. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity via Nrf2 Activation
Certain indole derivatives have been identified as activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by inducers, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The functionalization protocols described herein provide a foundation for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs. Further investigation into the specific biological mechanisms of action of these derivatives is warranted.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Derivatives
Introduction
The indole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Traditional methods for synthesizing indole derivatives, such as the Fischer, Bischler-Möhlau, and Madelung syntheses, often require harsh reaction conditions, long reaction times (from hours to days), and can result in moderate yields.[3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the preparation of these vital compounds. Microwave irradiation significantly accelerates reaction rates by utilizing efficient dielectric heating, leading to dramatic reductions in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles with fewer byproducts.[3][4] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[3][5]
These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various indole derivatives, tailored for researchers in organic synthesis and drug development.
General Experimental Workflow
The microwave-assisted synthesis of indole derivatives typically follows a streamlined workflow, from reactant preparation to product analysis. The process is highly reproducible and amenable to rapid library generation for screening purposes.
Caption: General workflow for microwave-assisted organic synthesis (MAOS).
Fischer Indole Synthesis
The Fischer indole synthesis is one of the most versatile and widely used methods for preparing substituted indoles.[3] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. Microwave irradiation drastically reduces the prolonged heating times required by conventional methods.[3]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [3]
-
Reactant Preparation: In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Catalyst Addition: Add Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Product Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with water and recrystallize from ethanol to yield pure 2-phenylindole.
Data Summary: Fischer Indole Synthesis
| Reactants | Catalyst/Medium | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine, Acetophenone | Acetic Acid | Conventional | Reflux | 8 hours | 75 | [3] |
| Phenylhydrazine, Acetophenone | Eaton's Reagent | Microwave | 170 | 10 min | 92 | [3] |
| Phenylhydrazine, Cyclohexanone | p-TSA | Microwave | - | 3 min | 91 | [6] |
| (4-Methoxyphenyl)hydrazine, 2-Acetylpyridine | Solid-Support | Microwave | - | - | High | [6] |
| Various Hydrazines & Ketones (for Isatins) | - | Microwave | - | 5-10 min | 85-95 | [3] |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-halo-acetophenone with an excess of an aniline. The reaction traditionally requires high temperatures and long reaction times. Microwave-assisted, solvent-free adaptations provide a greener, more efficient alternative.[7][8]
Experimental Protocol: One-Pot, Solvent-Free Synthesis of 2-Arylindoles [7][8]
-
Reactant Preparation: In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.
-
Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
Work-up and Purification: After cooling, the resulting solid is purified directly by column chromatography on silica gel to afford the desired 2-arylindole.
Data Summary: Bischler Indole Synthesis
| Aniline | α-Halo-ketone | Method | Power (W) | Time | Overall Yield (%) | Reference |
| Aniline | Phenacyl bromide | Microwave | 560 | 45-60 s | 56 | [7] |
| 4-MeO-aniline | Phenacyl bromide | Microwave (One-Pot) | 600 | 1 min | 75 | [7][8] |
| 4-Cl-aniline | 4'-Me-phenacyl bromide | Microwave (One-Pot) | 600 | 1 min | 71 | [7] |
| 4-Me-aniline | 4'-Cl-phenacyl bromide | Microwave (One-Pot) | 600 | 1 min | 72 | [7] |
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, followed by cyclization, are powerful tools for constructing complex indole skeletons.[1] Microwave heating is particularly effective at accelerating these metal-catalyzed processes, enabling rapid synthesis of polysubstituted indoles.[9][10]
Caption: Logical flow for a one-pot Sonogashira/cyclization synthesis.[11]
Experimental Protocol: One-Pot Sonogashira/Cyclization for 1-Methylindoles [11]
-
Sonogashira Coupling: In a sealed 20 mL microwave vial, combine 2-iodoaniline (0.500 mmol), the terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.010 mmol), and triethylamine (Et₃N, 3 mL).
-
Microwave Irradiation (Step 1): Stir the mixture at 60°C under microwave irradiation (300 W) for 20 minutes or until the starting material is consumed (monitored by TLC).
-
Cyclization Setup: To the reaction mixture, add an aryl iodide (0.550 mmol) and acetonitrile (CH₃CN, 3 mL) at room temperature.
-
Microwave Irradiation (Step 2): Reseal the vial and stir the mixture at 90°C under microwave irradiation (300 W) for the indicated time.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Data Summary: Palladium-Catalyzed Intramolecular Cyclization [9]
| N-Aryl Enamine Substituent | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 5-Chloro | Conventional | DMF | 80 | 16 h | 73 |
| 5-Chloro | Microwave | DMF | 80 | 1 h | 90 |
| 4,6-Dichloro | Conventional | DMF | 80 | 16 h | 80 |
| 4,6-Dichloro | Microwave | DMF | 80 | 1 h | 92 |
| 5-Phenoxy | Conventional | DMF | 60 | 3 h | 90 |
| 5-Phenoxy | Microwave | DMF | 60 | 1 h | 95 |
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. The harsh classical conditions limit its applicability. Microwave-assisted, solvent-free conditions using potassium tert-butoxide allow for the synthesis of 2-substituted indoles under much more controlled conditions.[12]
Experimental Protocol: Solvent-Free Madelung Synthesis of 2-(4-tert-butylphenyl)-1H-indole [12]
-
Reactant Preparation: In a microwave process vial, thoroughly mix 4-tert-butyl-N-o-tolylbenzamide (300 mg, 1.12 mmol) and potassium tert-butoxide (268 mg, 2.8 mmol).
-
Microwave Irradiation: Place the vial in a microwave oven and irradiate for 20 minutes, allowing the temperature to reach a maximum of 330°C.
-
Work-up: After cooling, dissolve the reaction mixture in dichloromethane (CH₂Cl₂).
-
Extraction: Wash the organic layer successively with 10% aq. HCl (10 mL), 10% aq. NaOH (10 mL), and water (10 mL).
-
Product Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.
Data Summary: Madelung Indole Synthesis [12]
| Amide | Base | Method | Max Temp (°C) | Time (min) | Yield (%) |
| N-o-tolylbenzamide | t-BuOK | Microwave | 160 | - | 40 |
| 4-tert-butyl-N-o-tolylbenzamide | t-BuOK | Microwave | 330 | 20 | 64 |
Microwave-assisted synthesis is a powerful and efficient technology that significantly accelerates the discovery and development of novel indole derivatives.[3][13] By dramatically reducing reaction times, improving yields, and promoting cleaner chemistry, MAOS enables the rapid generation of compound libraries for pharmacological screening. The protocols and data presented here demonstrate the broad applicability and advantages of microwave technology for key indole-forming reactions, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijrpr.com [ijrpr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Characterization of 7-methoxy-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methoxy-5-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development due to the biological activities associated with both the indole scaffold and the nitro and methoxy functional groups.[1] Accurate and comprehensive analytical characterization is crucial for ensuring the identity, purity, and quality of this compound in research and development settings. These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is provided below. These values are calculated based on its chemical structure and can be used as a preliminary reference.
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing insights into its chemical environment, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds such as 5-nitroindole and 7-methoxy-1H-indole.[2][3]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (NH) | 8.5 - 9.5 (br s) | - |
| 2 | 7.3 - 7.5 (t) | 125 - 128 |
| 3 | 6.6 - 6.8 (t) | 103 - 106 |
| 4 | 8.3 - 8.5 (d) | 118 - 121 |
| 5 | - | 141 - 144 |
| 6 | 8.0 - 8.2 (d) | 115 - 118 |
| 7 | - | 145 - 148 |
| 3a | - | 128 - 131 |
| 7a | - | 130 - 133 |
| OCH₃ | 3.9 - 4.1 (s) | 55 - 57 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
Figure 1. Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Interpretation |
| ESI+ | 193.0502 | [M+H]⁺ |
| ESI+ | 215.0321 | [M+Na]⁺ |
| ESI- | 191.0359 | [M-H]⁻ |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to further confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3400 | N-H stretch |
| 2850 - 3000 | C-H stretch |
| 1500 - 1550 | N-O asymmetric stretch (NO₂) |
| 1300 - 1350 | N-O symmetric stretch (NO₂) |
| 1200 - 1250 | C-O stretch (methoxy) |
| 1450 - 1600 | C=C aromatic stretch |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups.
Figure 2. Overview of analytical techniques.
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for determining the purity of organic compounds.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient to elute the compound and any impurities (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm and the λmax determined by UV-Vis spectroscopy).
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
X-ray Crystallography
For unambiguous solid-state structure determination, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas (typically 100 K). Collect diffraction data over a range of angles.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
Summary
The analytical techniques and protocols described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic methods allows for unambiguous structure elucidation and accurate purity assessment, which are critical for its application in research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Acid-Catalyzed Polymerization in Indole Nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the acid-catalyzed polymerization of indole during nitration.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of indole and its derivatives, offering step-by-step guidance to resolve them.
Issue 1: Low Yield of the Desired Nitroindole and Formation of Tarry Byproducts
Symptoms:
-
The final product yield is significantly lower than expected.
-
A dark, viscous, or solid tar-like substance is observed in the reaction mixture.
-
Difficulty in isolating the desired product from the reaction mixture.
Root Cause: The primary cause of low yields and tar formation is the acid-catalyzed polymerization of the electron-rich indole ring. Strong acids, such as the sulfuric acid and nitric acid mixture commonly used for nitration, protonate the indole at the C3 position. This protonation generates a reactive indoleninium cation that can attack another neutral indole molecule, initiating a chain reaction that leads to oligomers and polymers.[1]
Solutions:
1. Employ Non-Acidic Nitrating Agents: To circumvent polymerization, utilize nitrating agents that do not require a strong acidic medium.
-
Trifluoroacetyl Nitrate (in situ generation): This is a highly effective method for the regioselective C3-nitration of indoles under non-acidic and non-metallic conditions.[2][3][4] Trifluoroacetyl nitrate is generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride.
-
Benzoyl Nitrate: This reagent can be used for the nitration of indoles, often yielding the 3-nitro derivative.[1]
-
Ethyl Nitrate: In the presence of a base like sodium ethoxide, ethyl nitrate can be used to nitrate indole at low temperatures, yielding 3-nitroindole.[5]
2. Protect the Indole Nitrogen: Protection of the indole nitrogen with an electron-withdrawing group can reduce the electron density of the pyrrole ring, making it less susceptible to polymerization. Common protecting groups include acetyl (Ac), tert-butyloxycarbonyl (Boc), and phenylsulfonyl (SO2Ph).[6]
Experimental Protocols:
A detailed protocol for the highly recommended in situ generation of trifluoroacetyl nitrate is provided below.
Protocol: C3-Nitration of Indole using Trifluoroacetyl Nitrate [2]
-
To a reaction tube, add the indole substrate (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg).
-
Dissolve the mixture in acetonitrile (1 mL).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (2.0 mmol, 420 mg) in acetonitrile (1 mL).
-
Stir the reaction at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Difficulty in Product Purification
Symptoms:
-
The crude product is an intractable oil or a sticky solid.
-
Standard purification techniques like recrystallization or column chromatography are ineffective in separating the desired nitroindole from byproducts.
Root Cause: The presence of polymeric and oligomeric byproducts, which are often colored and have a wide range of polarities, can interfere with purification.
Solutions:
1. Optimized Work-up Procedure:
-
After quenching the reaction, perform an aqueous work-up to remove inorganic salts and highly polar impurities.
-
If tar is present, attempt to precipitate the desired product by adding a non-polar solvent like hexane to a solution of the crude mixture in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate). The polymer may precipitate out, leaving the desired product in the solution.
2. Advanced Chromatographic Techniques:
-
Gradient Column Chromatography: Instead of isocratic elution, use a solvent gradient (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) to improve the separation of the desired product from closely eluting impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, reverse-phase or normal-phase preparative HPLC can provide high-purity products.
3. Chemical Treatment:
-
In some cases, a mild treatment with a decolorizing agent like activated charcoal can help remove colored impurities before chromatography.
Frequently Asked Questions (FAQs)
Q1: Why does indole polymerize so easily in the presence of strong acids?
A1: The pyrrole ring of indole is electron-rich, making the C3 position highly susceptible to electrophilic attack, including protonation by strong acids. The resulting indoleninium cation is a potent electrophile that readily reacts with another neutral indole molecule, initiating a polymerization cascade.[1]
Q2: What is the regioselectivity of indole nitration under different conditions?
A2:
-
Non-acidic conditions (e.g., benzoyl nitrate, ethyl nitrate, trifluoroacetyl nitrate): Nitration typically occurs at the C3 position , which is the most electron-rich and kinetically favored site for electrophilic attack.[1][2]
-
Strongly acidic conditions (e.g., HNO3/H2SO4): If polymerization can be avoided (for example, with substituted indoles that are less prone to polymerization), nitration often occurs on the benzene ring, typically at the C5 position .[1] This is because under strongly acidic conditions, the pyrrole nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic attack.
Q3: Are there any alternatives to traditional nitration methods?
A3: Yes, besides using non-acidic nitrating agents, other methods have been explored:
-
Radical Nitration: Methods involving radical species can sometimes provide alternative pathways for nitration.
-
Enzymatic Nitration: Biocatalytic methods are an emerging area of research for selective nitration under mild conditions.
Q4: How can I confirm the structure and purity of my nitroindole product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure determination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1520 and 1340 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation
Table 1: Comparison of Indole Nitration Methods
| Nitrating Agent/System | Typical Conditions | Major Product | Reported Yield | Key Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | Strong acid, low temperature | Polymer/5-Nitroindole (substrate dependent) | Variable, often low | Inexpensive reagents | High risk of polymerization, poor regioselectivity for C3 |
| Benzoyl Nitrate | Aprotic solvent, low temperature | 3-Nitroindole | Moderate to Good | Avoids strong acids | Reagent needs to be prepared |
| Ethyl Nitrate / NaOEt | Ethanolic solution, low temperature | 3-Nitroindole | Moderate | Mild conditions | Use of strong base |
| (CF₃CO)₂O / NMe₄NO₃ | Acetonitrile, 0-5 °C | 3-Nitroindole | Good to Excellent (up to 97% for some substrates)[2] | High regioselectivity, mild, non-acidic, high yield | More expensive reagents |
Table 2: Yields of 3-Nitroindoles with Various Substituents using the Trifluoroacetyl Nitrate Method [2]
| Indole Substrate | Product | Yield (%) |
| N-Boc-Indole | N-Boc-3-nitroindole | 97 |
| N-Benzyl-Indole | N-Benzyl-3-nitroindole | 65 |
| 2-Methyl-Indole | 2-Methyl-3-nitroindole | 92 |
| 5-Bromo-Indole | 5-Bromo-3-nitroindole | 85 |
| 5-Nitro-Indole | 3,5-Dinitroindole | 82 |
| 6-Chloro-Indole | 6-Chloro-3-nitroindole | 78 |
| 7-Methyl-Indole | 7-Methyl-3-nitroindole | 75 |
Visualizations
Mechanism of Acid-Catalyzed Polymerization of Indole
Caption: Initiation and propagation steps of indole polymerization under acidic conditions.
Desired Nitration Pathway using Non-Acidic Reagents
Caption: General mechanism for the regioselective C3-nitration of indole using non-acidic reagents.
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for addressing low yields and byproduct formation in indole nitration.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-methoxy-5-nitro-1H-indole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-methoxy-5-nitro-1H-indole, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted indoles like this compound?
A1: The most widely used and classical method for synthesizing substituted indoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[2][3] Other methods include the Bartoli, Hemetsberger, Bischler, Larock, and Leimgruber–Batcho syntheses, which can be suitable for specific substitution patterns.[1][4] For nitro-indoles specifically, methods starting from 2-halonitroanilines and alkynes have also been developed.[5]
Q2: Why is the yield of my this compound synthesis unexpectedly low?
A2: Low yields in the Fischer indole synthesis of nitro-substituted methoxy indoles can stem from several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3] Strong Brønsted acids (e.g., H₂SO₄, HCl, PPA) or Lewis acids (e.g., ZnCl₂, AlCl₃) are required, but the optimal catalyst depends on the specific substrates.[2]
-
Suboptimal Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed.[6] However, excessive heat can lead to decomposition of the starting materials or the final indole product, especially with sensitive nitro and methoxy groups.
-
Side Reactions: The presence of a methoxy group can sometimes lead to abnormal reactions, such as cyclization on the substituted side of the benzene ring, or even cleavage of the methoxy group under harsh acidic conditions.[7] The nitro group, being strongly electron-withdrawing, can also affect the electronic properties of the phenylhydrazone intermediate, potentially hindering the desired cyclization.
-
Incomplete Phenylhydrazone Formation: The initial step is the formation of the phenylhydrazone from the corresponding phenylhydrazine and a ketone or aldehyde. If this reaction is incomplete or produces impurities, the yield of the final indole will be compromised.
Q3: What are common side products, and how can they be minimized?
A3: A primary side product can be the isomeric indole, formed if the[8][8]-sigmatropic rearrangement occurs in an unintended orientation. In the case of 2-methoxyphenylhydrazones, abnormal products resulting from cyclization at the methoxy-substituted position have been observed.[7] To minimize these, careful selection of the acid catalyst and reaction temperature is crucial.[3] Using milder catalysts or reaction conditions may favor the desired product. Additionally, ensuring the purity of the starting phenylhydrazone is essential to prevent byproducts from contaminants.
Q4: What is the recommended method for purifying this compound?
A4: Purification is typically achieved using silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate, with the ratio adjusted to achieve optimal separation.[9] Following column chromatography, recrystallization from a suitable solvent system (e.g., methanol or an ethanol/water mixture) can be employed to obtain a highly pure product.[10]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues during the synthesis of this compound via the Fischer indole synthesis.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield synthesis.
Experimental Protocols
Protocol: Fischer Indole Synthesis of this compound
This protocol is a general guideline based on the principles of the Fischer indole synthesis.[2][3] Optimization of specific parameters may be required.
Step 1: Formation of (4-methoxy-2-nitrophenyl)hydrazone
-
Dissolve (4-methoxy-2-nitrophenyl)hydrazine hydrochloride in ethanol.
-
Add a suitable carbonyl compound (e.g., pyruvic acid or ethyl pyruvate to ultimately yield an indole-2-carboxylic acid derivative, or acetone for a 2,3-dimethylindole).
-
Add a catalytic amount of a weak acid like acetic acid to facilitate the condensation.
-
Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
Isolate the resulting phenylhydrazone product by filtration or extraction. Wash with cold solvent and dry under vacuum.
Step 2: Acid-Catalyzed Cyclization
-
Suspend the purified (4-methoxy-2-nitrophenyl)hydrazone in a suitable solvent (e.g., acetic acid, ethanol, or toluene).
-
Add the acid catalyst. Polyphosphoric acid (PPA) is often effective, but others like sulfuric acid, zinc chloride, or p-toluenesulfonic acid can be tested.[2][3]
-
Heat the reaction mixture under reflux. The optimal temperature and time will vary depending on the chosen catalyst and solvent (typically ranging from 80°C to 140°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-water to precipitate the crude product.
-
Neutralize the excess acid carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Data on Synthesis Optimization
Optimizing the Fischer indole synthesis involves systematically adjusting reaction parameters. The following table summarizes key variables and their potential impact on yield.
| Parameter | Options | Expected Impact on Yield | Considerations |
| Acid Catalyst | Brønsted Acids (H₂SO₄, HCl, PPA), Lewis Acids (ZnCl₂, AlCl₃, BF₃·OEt₂)[2] | High Impact: The choice of acid is critical. PPA is often effective for less reactive substrates. Lewis acids can offer milder conditions. | The strongly deactivating nitro group may require a stronger acid. The methoxy group may be sensitive to certain strong acids.[7] |
| Temperature | Room Temperature to Reflux (e.g., 80-140 °C) | High Impact: Higher temperatures generally increase the reaction rate but can also promote decomposition and side reactions. | A balance must be struck to achieve cyclization without degrading the product. Start with moderate temperatures and increase if necessary. |
| Solvent | Acetic Acid, Ethanol, Toluene, Xylene | Medium Impact: The solvent affects solubility and the reaction temperature (if refluxing). Acetic acid can also act as a catalyst. | A high-boiling point, non-polar solvent like xylene may be beneficial for driving the reaction to completion. |
| Reaction Time | 1 to 24 hours | Medium Impact: Insufficient time will lead to incomplete conversion. Excessive time can increase byproduct formation. | Monitor the reaction progress using TLC to determine the optimal time. |
Synthesis Pathway Diagram
The following diagram illustrates the key steps in the Fischer indole synthesis of this compound-2-carboxylic acid, starting from (4-methoxy-2-nitrophenyl)hydrazine and pyruvic acid.
Caption: Fischer indole synthesis pathway.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Sonogashira Coupling Reactions with Indole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving indole substrates.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Sonogashira reaction with an indole substrate is giving a low yield or no product at all. What are the common causes and how can I improve it?
Answer:
Low or no yield in a Sonogashira coupling with indole substrates can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here’s a step-by-step troubleshooting guide:
-
Check Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For challenging substrates like electron-rich indoles, standard catalysts like Pd(PPh₃)₄ may not be effective.[1]
-
Recommendation: Consider using more robust catalyst systems. Bulky, electron-rich phosphine ligands such as X-Phos can improve catalyst stability and activity.[2] In some cases, N-heterocyclic carbene (NHC) palladium complexes have also shown high efficiency.[1] For copper-free conditions, air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl have been used successfully at room temperature.[3]
-
-
Evaluate Solvent and Base: The solvent and base play a significant role in reaction efficiency.
-
Solvent: While DMF and THF are commonly used, they can sometimes lead to catalyst deactivation.[2][4] Toluene or dioxane in combination with an amine base can be a better choice.[5] The solvent must dissolve a range of components, from lipophilic aryl halides to inorganic palladium complexes.[6]
-
Base: Triethylamine (TEA) is a common choice, but for some substrates, stronger organic bases like diisopropylamine (DIPEA) or inorganic bases like Cs₂CO₃ or K₂CO₃ may be more effective.[2][7]
-
-
Reaction Temperature: The reaction temperature may be too low, especially when using less reactive aryl bromides.[5]
-
N-Protection of Indole: The free N-H group of the indole can interfere with the catalytic cycle.
-
Copper Co-catalyst: While classic Sonogashira reactions use a copper(I) co-catalyst, it can also lead to undesired side reactions like homocoupling.[11]
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Question: I am observing a significant amount of alkyne homocoupling product in my reaction mixture. How can I minimize this side reaction?
Answer:
Alkyne homocoupling, or Glaser coupling, is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[11] Here are strategies to reduce it:
-
Switch to Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of homocoupling.[11] Employing a copper-free Sonogashira protocol is often the most effective solution.[8][9][12]
-
Control Oxygen Exposure: Homocoupling is an oxidative process.
-
Slow Addition of Alkyne: Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.
-
Recommendation: Add the alkyne slowly to the reaction mixture over a period of time using a syringe pump.[11]
-
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Recommendation: Experiment with different palladium sources and phosphine ligands. For instance, PdCl₂(PPh₃)₂ is a common catalyst for these reactions.[1]
-
Issue 3: Catalyst Deactivation
Question: My reaction starts but then stalls before completion, suggesting catalyst deactivation. What could be the cause and how can I prevent it?
Answer:
Catalyst deactivation is a frequent issue, especially with electron-rich or sterically hindered indole substrates.[2]
-
Formation of Palladium Black: The appearance of a black precipitate is a common sign of catalyst decomposition.
-
Ligand Degradation or Dissociation: The phosphine ligands can degrade or dissociate from the palladium center, leading to inactive species.
-
Interaction with Indole N-H: The acidic proton of the indole N-H can interact with the catalyst.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indole nitrogen for a Sonogashira coupling?
A1: While not always mandatory, protecting the indole nitrogen with groups like Boc or tosyl can often improve reaction outcomes by preventing side reactions and catalyst inhibition.[8][9] There are, however, successful protocols for N-unprotected indoles, which often rely on specific catalyst systems that are less sensitive to the acidic N-H proton.[10]
Q2: What is the general reactivity order for haloindoles in Sonogashira couplings?
A2: The reactivity of the halogen on the indole ring follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[15] Iodoindoles are the most reactive and typically couple under milder conditions, while bromoindoles often require higher temperatures and more robust catalysts.[15] Chloroindoles are the least reactive and present a significant challenge.
Q3: Can I run a Sonogashira reaction on an indole substrate without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established and often preferred for indole substrates to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[8][9][11] These reactions typically employ specific palladium catalysts and ligands that are active enough to facilitate the reaction without the need for a copper co-catalyst.[3][12]
Q4: How do I choose the right solvent and base for my reaction?
A4: The optimal solvent and base are substrate-dependent. A good starting point is a non-polar aprotic solvent like toluene or dioxane with an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] For more challenging couplings, polar aprotic solvents like DMF or acetonitrile may be used, but care must be taken as they can sometimes lead to catalyst deactivation.[2][4] Inorganic bases like Cs₂CO₃ or K₂CO₃ can also be effective, particularly in copper-free systems.[2][7] It is often necessary to screen a few different combinations to find the best conditions for a specific substrate pair.[16]
Q5: My product is difficult to purify. What are some common workup and purification strategies?
A5: Purification challenges in Sonogashira reactions often arise from residual catalyst, phosphine oxides, and amine salts.
-
Workup: A common workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or a dilute acid (like 2M HCl) to remove the amine base and its salt.[17] If your product contains a carboxylic acid, you will need to perform extractions under both basic and acidic conditions.[18]
-
Purification: Flash column chromatography on silica gel is the most common purification method.[17] A plug of silica can be used to remove baseline impurities and metal salts.[18] For very nonpolar products, filtration through Celite may be sufficient.
Data and Protocols
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling with Indole Substrates
| Haloindole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-N-trifluoroacetylanilide | Phenylacetylene | Pd(t-Bu₃P)₂ | K₂CO₃ | DMF | 60 | Major product was 2-phenyl indole (byproduct) | [2] |
| 2-Bromo-N-trifluoroacetylanilide | Phenylacetylene | PdCl₂(PhCN)₂ / X-Phos | Cs₂CO₃ | DMF | 80 | 94 (ratio of desired to byproduct) | [2] |
| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | - | [19] |
| N,N-dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N / CH₃CN | 60 | - | [19] |
| 3-Iodo-N-Boc-azaindole | 4-Tolylacetylene | SiliaCat DPP-Pd | - | DMF | 60 | High | [8][9] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of Indoles [19]
-
Step 1 (Sonogashira Coupling):
-
In a sealed 20 mL microwave vial, combine 2-iodoaniline (0.500 mmol), the terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.010 mmol).
-
Add 3 mL of Et₃N.
-
Stir the reaction at 60 °C under microwave irradiation (300 W) for the indicated time (typically 5-30 minutes).
-
-
Step 2 (Cyclization):
-
To the reaction mixture from Step 1, add the aryl iodide (0.550 mmol) and 3 mL of CH₃CN.
-
Stir the resulting mixture at 90 °C under microwave irradiation (300 W) for the indicated time (typically 15-60 minutes).
-
After cooling, the product is isolated by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromoanilides [2]
-
In a reaction vessel, mix PdCl₂(PhCN)₂ (3 mol %), X-Phos (12 mol %), the alkyne (1.2 equiv), the 2-bromoanilide (1.0 equiv), and Cs₂CO₃ (3.0 equiv).
-
Add DMF (to a concentration of 0.2 M).
-
Heat the mixture at 80 °C until the bromoanilide is completely consumed (as monitored by TLC or LC-MS).
-
If a subsequent reaction is planned, the next reagent can be added directly. Otherwise, the reaction is quenched with water and extracted with an organic solvent (e.g., EtOAc).
-
The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low yield in Sonogashira couplings.
Caption: Key components and pathways in Sonogashira coupling of indoles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. books.lucp.net [books.lucp.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing side products in indole synthesis
Technical Support Center: Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize side products encountered during indole synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: I am seeing unexpected spots on my TLC/peaks in my LC-MS after a Fischer indole synthesis. What are the most common side products?
The Fischer indole synthesis, while robust, can generate several side products depending on the specific substrates and reaction conditions.[1][2][3] Common issues include:
-
Incomplete Cyclization: The immediate precursor to the indole, a diimine intermediate, may persist if the reaction is not driven to completion.
-
Regioisomeric Products: Using unsymmetrical ketones can lead to the formation of two different regioisomeric indoles. The selectivity often depends on the acidity of the medium and steric effects.[1]
-
Aldol Condensation Products: If using aldehydes or ketones with enolizable protons, acid-catalyzed self-condensation can occur, competing with hydrazone formation.
-
Reductive Cleavage Products: Under certain conditions, particularly with strong acids and high temperatures, cleavage of the N-N bond in the hydrazone intermediate can occur, leading to the formation of aniline and other degradation products.[4][5]
-
Ammonia: Ammonia is an inherent byproduct of the final aromatization step.[1][2]
FAQ 2: My Bischler-Möhlau synthesis has a low yield and a complex product mixture. What are the likely side reactions?
The Bischler-Möhlau synthesis is known for sometimes harsh reaction conditions which can lead to poor yields and multiple products.[6][7] Key issues include:
-
Formation of 3-Aryl Indoles: Besides the expected 2-aryl indole, formation of the 3-aryl regioisomer can occur through different mechanistic pathways. The final product ratio can be unpredictable.[8]
-
Polymerization/Tar Formation: The high temperatures and excess aniline used in the classical procedure can lead to the formation of polymeric tars, which complicates purification.[9]
-
Aniline Self-Condensation: Aniline can react with itself or other intermediates under the harsh acidic conditions.
FAQ 3: What are known byproducts in the Reissert indole synthesis?
The Reissert synthesis is a multi-step process, and side products can arise at each stage.[10]
-
Incomplete Reduction: The reduction of the ortho-nitrotoluene derivative is a critical step. Incomplete reduction can leave starting material or intermediate nitroso compounds in the mixture.
-
Over-reduction: Under harsh reductive conditions, other functional groups in the molecule could potentially be reduced.
-
Quinolone Formation: Depending on the reduction conditions and substrate, the reaction can sometimes be diverted to produce quinolones instead of indoles.[11]
-
Decarboxylation Issues: The final optional step of decarboxylating the indole-2-carboxylic acid requires heat and can sometimes lead to degradation if not controlled properly.[10][11][12]
Troubleshooting Guides
Problem 1: Low yield of the desired indole in a Fischer Synthesis.
A low yield can be attributed to multiple factors, from procedural errors to competing side reactions.[13][14]
Troubleshooting Workflow:
References
- 1. byjus.com [byjus.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. quora.com [quora.com]
Technical Support Center: Optimizing Reaction Conditions for the Demethylation of Methoxyindoles
Welcome to the technical support center for the demethylation of methoxyindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable reagent for the demethylation of methoxyindoles?
A1: Boron tribromide (BBr₃) is widely regarded as the most effective and versatile reagent for cleaving the methyl ethers of methoxyindoles.[1] It is a strong Lewis acid that readily complexes with the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.[1] BBr₃ is particularly useful as it often allows for demethylation at low temperatures, which can help to preserve other sensitive functional groups within the molecule.[1][2]
Q2: Are there any safer or milder alternatives to BBr₃?
A2: Yes, several alternatives to BBr₃ are available, which may be preferable depending on the substrate and the desired reaction conditions. These include:
-
Aluminum chloride (AlCl₃): Another Lewis acid, but generally less reactive than BBr₃.[1] It may require heating to achieve complete conversion.[1]
-
Hydrobromic acid (HBr): A strong Brønsted acid that can be effective for demethylation, typically at elevated temperatures (around 130°C).[1] Acetic acid can be used as a co-solvent for substrates with poor solubility.[1]
-
Alkyl thiols: In the presence of a base, nucleophilic thiolates can demethylate methoxyindoles.[1] This method avoids the use of strong acids but often requires high temperatures (e.g., 130°C in NMP or DMSO).[1]
Q3: What are the primary safety concerns when working with BBr₃?
A3: Boron tribromide is a corrosive and highly reactive substance that requires careful handling in a chemical fume hood.[3] It reacts violently with water, producing hydrogen bromide gas, and should always be handled under anhydrous conditions.[1][2][3] Commercially available solutions of BBr₃ in dichloromethane (DCM) are often used to mitigate some of these risks, though they still fume in the air.[1]
Q4: How can I monitor the progress of my demethylation reaction?
A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[2][4] By taking small aliquots from the reaction mixture at various time points, quenching them, and running a TLC against the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Reagent Inactivation: BBr₃ is highly sensitive to moisture. Any water in the solvent or on the glassware will quench the reagent.[2] 2. Insufficient Reagent: One equivalent of BBr₃ is required per methoxy group, and additional equivalents may be needed for other Lewis basic sites in the molecule (e.g., carbonyls, indole nitrogen). 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a dry solvent, such as anhydrous DCM.[2] 2. Use a stoichiometric excess of BBr₃ (e.g., 1.5-2 equivalents per methoxy group).[5] 3. After initial addition at a low temperature (e.g., -78°C), allow the reaction to slowly warm to 0°C or room temperature while monitoring by TLC.[2] |
| Formation of Multiple Products/Side Reactions | 1. Reaction Temperature is Too High: Elevated temperatures can lead to decomposition or side reactions on the indole ring. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation. 3. Indole Ring Reactivity: The electron-rich indole nucleus can be susceptible to electrophilic attack or other side reactions under harsh acidic conditions. | 1. Maintain a low temperature throughout the reaction, if possible. Stepwise warming can help find the optimal temperature for conversion without significant side product formation.[2] 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Consider using a milder reagent or protecting the indole nitrogen if it is found to interfere with the reaction. |
| Difficult Work-up/Product Isolation | 1. Formation of an Emulsion or Agglomerate: This can occur during the aqueous work-up, especially after quenching with methanol or water, making phase separation difficult.[4] 2. Product is Water-Soluble: The resulting hydroxyindole may have some solubility in the aqueous layer, leading to low isolated yields. 3. Product is in Salt Form: The product might exist as a salt, causing it to partition into the aqueous layer.[4] | 1. After quenching with methanol, it is crucial to remove the methanol under reduced pressure before proceeding with the aqueous work-up and extraction.[4] Quenching directly with ice-water can also be effective.[4] Using brine (saturated NaCl solution) can help to break up emulsions.[4] 2. After the initial extraction, re-extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM). 3. Adjusting the pH of the aqueous layer can help to neutralize the product and improve its extraction into the organic phase.[4] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Demethylation of Methoxyindoles with BBr₃
| Methoxyindole Position | Equivalents of BBr₃ | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyindole | 3 | DCM | 0 to rt | 12 | 85 |
| 5-Methoxyindole | 2.2 | DCM | 0 | 5 | 92 |
| 6-Methoxyindole | 4 | DCM | -78 to rt | Overnight | 88 |
| 7-Methoxyindole | 1.5 | DCM | -78 to 0 | 3 | 90 |
Note: The data in this table is a compilation of representative examples and may vary depending on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Demethylation of Methoxyindoles using BBr₃
Materials:
-
Methoxyindole
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) solution (e.g., 1M in DCM)
-
Methanol (for quenching)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., Ethyl Acetate, DCM)
Procedure:
-
Dissolve the methoxyindole (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.5-2 equivalents per methoxy group) dropwise to the stirred solution.
-
After the addition is complete, continue stirring at -78°C for 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxyindole.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow for BBr₃ Demethylation
Caption: Workflow for BBr₃-mediated demethylation of methoxyindoles.
Troubleshooting Logic for Demethylation Reactions
Caption: Troubleshooting decision tree for methoxyindole demethylation.
References
stability issues of nitroindole compounds under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroindole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments, particularly under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: My nitroindole compound appears to be degrading in an acidic solution. What is the likely cause?
A1: Indoles, in general, are susceptible to degradation in acidic conditions, and the presence of a nitro group can further influence this reactivity. The primary cause of degradation in acidic media is often acid-catalyzed hydrolysis or polymerization. The indole nucleus is electron-rich and can be protonated, particularly at the C3 position, which can initiate polymerization, leading to the formation of colored, insoluble materials. While nitroaromatic compounds can be relatively stable in acid, the indole ring system's inherent reactivity often dominates.[1]
Q2: I am observing a color change in my nitroindole solution when I add a strong base. What does this indicate?
A2: The indole nitrogen is weakly acidic (pKa ≈ 17) and can be deprotonated by a strong base to form an indolide anion.[2] This anion is resonance-stabilized, and the formation of this conjugated system can lead to a colored solution. While this is a reversible chemical transformation, prolonged exposure to strong bases, especially at elevated temperatures, may lead to degradation of the molecule.
Q3: Are there general stability differences between the different nitroindole isomers (e.g., 4-, 5-, 6-, 7-nitroindole)?
A3: While specific comparative stability data is limited in the literature, the position of the electron-withdrawing nitro group on the indole ring is expected to influence the electron density of the heterocyclic ring and thus its reactivity. For instance, a nitro group on the benzene ring portion (positions 4, 5, 6, and 7) will have a different electronic effect on the pyrrole ring compared to a nitro group directly on the pyrrole ring (a less common substitution). The exact stability will be isomer-specific and needs to be determined experimentally.
Q4: What are the expected degradation products of nitroindoles under hydrolytic stress?
A4: The specific degradation products will depend on the reaction conditions and the isomer of the nitroindole. Under acidic conditions, one might expect products arising from the opening of the pyrrole ring or polymerization. In basic conditions, hydrolysis of the nitro group is less common, but other reactions on the indole ring could occur. Without specific experimental data for a particular nitroindole, identifying degradation products typically requires analytical techniques such as HPLC-MS to separate and identify the components of the stressed sample.
Troubleshooting Guides
Issue 1: Rapid Degradation of Nitroindole in Acidic Media
Symptoms:
-
Loss of the main compound peak in HPLC analysis.
-
Appearance of multiple new peaks, often broad and poorly resolved.
-
Formation of a precipitate or color change in the solution.
Possible Causes:
-
Acid-catalyzed polymerization: The indole ring is prone to polymerization in the presence of strong acids.
-
Hydrolysis: Depending on other functional groups present on the molecule, acid-catalyzed hydrolysis may occur.
Solutions:
-
pH Adjustment: If your experimental conditions allow, increase the pH of the solution to near neutral. The stability of many organic compounds is optimal around pH 4-7.[3]
-
Use of a Buffered System: Employ a buffer to maintain a stable pH throughout your experiment.
-
Lower Temperature: Perform your experiment at a lower temperature to reduce the rate of degradation.
-
Protecting Groups: If applicable to your synthesis or experimental design, consider using a protecting group on the indole nitrogen to reduce the reactivity of the pyrrole ring.
Issue 2: Instability in Basic Solutions
Symptoms:
-
Gradual decrease in the concentration of the parent nitroindole compound over time.
-
Formation of new, distinct peaks in the chromatogram.
-
A persistent color change in the solution.
Possible Causes:
-
Deprotonation and Subsequent Reactions: The formation of the indolide anion under strongly basic conditions can open up pathways for other reactions.
-
Reaction with Other Components: The deprotonated nitroindole may be more reactive towards other components in your reaction mixture.
Solutions:
-
pH Control: Avoid using excessively strong bases if possible. Use the weakest base necessary to achieve the desired chemical transformation.
-
Inert Atmosphere: If oxidation is suspected to be a competing reaction, perform your experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize degradation.
Experimental Protocols
Forced Degradation Study of a Nitroindole Compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a nitroindole compound under various stress conditions.[3][4][5][6][7]
Objective: To identify potential degradation products and determine the intrinsic stability of a nitroindole compound.
Materials:
-
Nitroindole compound of interest
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Phosphate or acetate buffer solutions
-
HPLC system with a UV or DAD detector and a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the nitroindole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature and/or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the solution at room temperature for a set time.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of H2O2 (e.g., 3%). Keep at room temperature.
-
Thermal Degradation: Store the solid nitroindole compound in an oven at an elevated temperature (e.g., 70°C). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the nitroindole compound to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before injection into the HPLC.
-
Analyze all samples by a suitable stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of formic acid or ammonium acetate to improve peak shape).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation of the nitroindole compound under each condition.
-
Characterize the degradation products using techniques like LC-MS if necessary.
-
Data Presentation
Table 1: Hypothetical Stability Data for a Nitroindole Compound
| Stress Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 8 | 15.2 | 3 |
| 0.1 M NaOH (RT) | 24 | 5.8 | 2 |
| 3% H2O2 (RT) | 24 | 9.1 | 4 |
| Heat (70°C, solid) | 48 | < 1 | 0 |
| UV Light (254 nm) | 12 | 25.6 | 5 |
Note: This is example data. Actual results will vary depending on the specific nitroindole and conditions.
Visualizations
Below are diagrams illustrating a general experimental workflow for a forced degradation study and a conceptual representation of potential degradation pathways.
Caption: Workflow for a forced degradation study of a nitroindole compound.
Caption: Potential degradation pathways for nitroindoles under stress.
References
- 1. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indole acidity [quimicaorganica.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Purification of Polar Indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole derivatives?
The purification of polar indole derivatives is often complicated by several factors:
-
High Polarity: The presence of functional groups such as hydroxyls, carboxylic acids, and amines increases the polarity of the indole scaffold. This can lead to poor retention on reverse-phase chromatography columns and strong, sometimes irreversible, binding to normal-phase silica gel.
-
Low Solubility: Polar indole derivatives may exhibit poor solubility in the organic solvents typically used for normal-phase chromatography, making sample loading and purification challenging.
-
Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic. This can result in low recovery and the formation of artifacts.[1]
-
Co-elution with Impurities: The high polarity of these compounds can lead to co-elution with polar impurities, making separation difficult.
-
Peak Tailing: Strong interactions between polar functional groups (especially amines) and residual silanol groups on the silica surface can cause significant peak tailing in chromatography, leading to poor resolution and inaccurate quantification.[2][3][4][5]
Q2: Which chromatographic technique is best suited for purifying my polar indole derivative?
The optimal chromatographic technique depends on the specific properties of your indole derivative. Here is a general guide:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for a wide range of polar indole derivatives, especially those with moderate polarity. C8 and C18 columns are commonly used.[6][7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for highly polar compounds that show little to no retention on traditional reverse-phase columns.[9][10][11][12][13] It utilizes a polar stationary phase with a high concentration of organic solvent in the mobile phase, which is ideal for separating very polar analytes.[9]
-
Normal-Phase Chromatography: While challenging, normal-phase chromatography on silica gel or other polar stationary phases like alumina can be used. However, careful consideration of the mobile phase and potential for compound degradation is necessary. For basic indole derivatives, deactivating the silica gel with a base like triethylamine may be required.[1]
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for zwitterionic or charged indole derivatives, such as those with both acidic and basic functional groups (e.g., tryptophan derivatives).
Q3: How can I improve the peak shape and reduce tailing for my basic indole derivative?
Peak tailing for basic indole derivatives is often caused by strong interactions with acidic silanol groups on the silica surface.[2][3] To mitigate this:
-
Use a high-purity, end-capped column: These columns have fewer residual silanol groups, reducing the sites for secondary interactions.[2]
-
Add a mobile phase modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase can help to saturate the active silanol sites and improve peak symmetry.
-
Adjust the mobile phase pH: Using a buffer to control the pH of the mobile phase can ensure that the analyte is in a single ionic form, leading to sharper peaks.[2][14]
-
Consider a different stationary phase: If tailing persists on silica, switching to a less acidic stationary phase like alumina or a bonded phase (e.g., amino or cyano) may be beneficial.
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or Poor Retention on Reverse-Phase Column | The compound is too polar for the stationary phase. | - Switch to a more polar reverse-phase column (e.g., a C8 or a column with a polar-embedded phase).- Increase the aqueous content of the mobile phase.- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[9][11] |
| Compound is Stuck on Normal-Phase (Silica Gel) Column | The compound is too polar and is irreversibly adsorbing to the silica. | - Gradually increase the polarity of the mobile phase (e.g., by adding methanol or another polar solvent).- If the compound is basic, add a small amount of triethylamine or ammonia to the eluent.- If the compound is acidic, add a small amount of acetic or formic acid to the eluent.- Consider using a different stationary phase like alumina or a bonded phase.[1] |
| Peak Tailing (especially for basic compounds) | Secondary interactions between the analyte (e.g., an amine) and acidic silanol groups on the silica surface.[2][3] | - Use a high-purity, end-capped column.- Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase.- Buffer the mobile phase to an appropriate pH to ensure the analyte is in a single ionic state.[2][14]- Use a less acidic stationary phase (e.g., alumina). |
| Compound Degradation on the Column | The indole derivative is sensitive to the acidic nature of the silica gel. | - Test the stability of your compound on silica using a 2D TLC plate.[1]- Deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base (e.g., triethylamine).- Use a neutral stationary phase like alumina or a bonded phase.- Consider reverse-phase chromatography where the mobile phase can be buffered to a neutral pH. |
| Low Recovery of the Purified Compound | - Irreversible adsorption to the stationary phase.- Degradation on the column.- The compound may be eluting in very dilute fractions that are difficult to detect.[1] | - Address potential degradation and irreversible adsorption as described above.- Concentrate the fractions before analysis (e.g., by TLC or HPLC) to ensure you haven't missed the product.[1]- Perform a mass balance to determine where the compound is being lost. |
Crystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Oiling Out Instead of Crystallizing | - The solvent is too nonpolar for the highly polar compound.- The solution is supersaturated.- Impurities are inhibiting crystal formation. | - Try a more polar solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Try to further purify the material by another method (e.g., chromatography) to remove impurities. |
| No Crystals Form Upon Cooling | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated. | - Concentrate the solution by slowly evaporating the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low Yield from Recrystallization | The compound has significant solubility in the cold solvent. | - Use a minimal amount of hot solvent to dissolve the compound.- Cool the solution for a longer period and at a lower temperature.- Consider a different solvent system where the compound has lower solubility at cold temperatures. |
Quantitative Data Summary
The following table summarizes typical recovery and purity data for the purification of polar indole derivatives using various techniques. Note that actual results will vary depending on the specific compound, the complexity of the mixture, and the optimization of the purification method.
| Indole Derivative Type | Purification Method | Stationary Phase | Typical Purity | Typical Recovery | Reference |
| Indole Carboxylic Acids | RP-HPLC | C8 | >98% | 85-95% | [6][7] |
| Hydroxylated Indoles | Flash Chromatography | Silica Gel | >95% | 70-90% | [15] |
| Melatonin Metabolites | HPLC | Lichoprep/Florisil | >95% | Not specified | [16] |
| Tryptamine Derivatives | HILIC | Amide | >98% | >90% | [13] |
| Indole-3-lactic acid | RP-HPLC | C8 | >98% | Not specified | [17] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of Indole-3-Acetic Acid (IAA) and Related Compounds
This protocol is adapted for the separation of several polar indolic compounds.[6][17]
-
Column: Symmetry C8 (4.6 x 150 mm, 5 µm) with a C8 guard column.
-
Mobile Phase:
-
Eluent A: 2.5:97.5 (v/v) acetic acid:H₂O, pH adjusted to 3.8 with 1 M KOH.
-
Eluent B: 80:20 (v/v) acetonitrile:H₂O.
-
-
Gradient Elution:
-
Start with 80:20 (A:B).
-
Linear gradient to 50:50 (A:B) over 25 minutes.
-
Linear gradient to 0:100 (A:B) over the next 6 minutes (to 31 minutes total).
-
Return to 80:20 (A:B) over the next 2 minutes (to 33 minutes total) and re-equilibrate.
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorimetric detector with excitation at 280 nm and emission at 350 nm.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Flash Chromatography of a Hydroxylated Indole Derivative
This is a general protocol for the purification of a moderately polar, hydroxylated indole derivative.
-
Stationary Phase: Silica gel (high-purity grade, 230-400 mesh).
-
Column Packing: Pack the column as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.
-
Elution:
-
Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase throughout the run.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for selecting a purification strategy for polar indole derivatives.
Caption: A troubleshooting decision tree for common chromatography problems with polar indoles.
References
- 1. Chromatography [chem.rochester.edu]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 13. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The isolation, purification, and characterisation of the principal urinary metabolites of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
preventing degradation of 7-methoxy-5-nitro-1H-indole during storage
Technical Support Center: 7-Methoxy-5-nitro-1H-indole
This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents. The indole ring is susceptible to oxidation, and the nitro group can also participate in various reactions under stress conditions.
Q2: How should I store my solid this compound for long-term use?
A2: For long-term storage, solid this compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. The vial should be stored in a cool, dark, and dry place. For enhanced stability, especially in humid environments, storing the vial in a desiccator at a controlled low temperature is recommended.
Q3: Is it advisable to store this compound in solution?
A3: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If solution storage is necessary, use a high-purity, anhydrous solvent and store the solution at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-protected container. The choice of solvent is critical, as protic solvents may facilitate hydrolysis, especially at non-neutral pH. It is best to prepare solutions fresh before use.
Q4: What are the visible signs of degradation?
A4: Degradation of this compound may be indicated by a change in color (e.g., darkening from a pale yellow to a brownish hue), a change in physical state (e.g., clumping of the powder), or a noticeable decrease in performance in your experiments. For definitive assessment, analytical techniques such as HPLC-UV should be used to check for the appearance of impurity peaks and a decrease in the main compound's peak area.
Q5: How does the nitro group affect the stability of the indole ring?
A5: The electron-withdrawing nature of the nitro group can make the aromatic ring more resistant to electrophilic attack and certain types of oxidative degradation. However, nitroaromatic compounds can be susceptible to reduction and may undergo specific degradation pathways, especially under photolytic or thermal stress. The presence of the methoxy group, an electron-donating group, can also influence the overall electronic properties and reactivity of the molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the stored compound. | 1. Verify the purity of your this compound stock using HPLC-UV. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review your storage conditions against the recommendations in the FAQs. |
| The solid compound has changed color. | Exposure to light, heat, or moisture. | 1. Discard the discolored compound as its purity is compromised. 2. Ensure future storage is in a tightly sealed amber vial in a cool, dark, and dry location. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Loss of compound potency in a stock solution. | Instability of the compound in the chosen solvent or storage conditions. | 1. Prepare fresh solutions for each experiment. 2. If a stock solution must be stored, perform a stability study in your chosen solvent at the intended storage temperature. 3. Store solutions at -20°C or -80°C and protect from light. |
| Appearance of unknown peaks in analytical chromatograms. | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Use a stability-indicating HPLC method to resolve the main compound from its degradants. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Data on Potential Degradation
| Stress Condition | Expected Extent of Degradation | Potential Degradation Pathway |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | Low to Moderate | Hydrolysis of the methoxy group, reactions involving the indole nitrogen. |
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | Moderate to High | Hydrolysis of the methoxy group, potential reactions involving the nitro group. |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | Moderate to High | Oxidation of the indole ring, potential formation of N-oxides. |
| Thermal (e.g., 80°C, 48h) | Low to Moderate | General decomposition, potential for dimerization or polymerization. |
| Photolytic (e.g., ICH Q1B conditions) | Moderate to High | Photoreduction of the nitro group, photodimerization, or rearrangement. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
1. Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase (starting conditions): A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and a lower wavelength (e.g., 220 nm) to detect a broader range of potential degradants.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to approximately 50 µg/mL with the initial mobile phase composition.
3. Method Optimization:
-
Inject the unstressed sample and adjust the gradient and mobile phase composition to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
Analyze samples from the forced degradation studies (Protocol 2) to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. Adjust the gradient, mobile phase pH, or column chemistry as needed.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the compound to identify potential degradation pathways and products. Aim for 5-20% degradation of the active pharmaceutical ingredient.
1. Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
After cooling, dissolve the solid in a known volume of solvent and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of the compound (e.g., 50 µg/mL in the initial mobile phase) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
Experimental Workflow Diagram
Caption: Workflow for developing a stability-indicating method.
Technical Support Center: Nitration of Sensitive Indole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of sensitive indole substrates. This resource aims to address common challenges and provide practical solutions for achieving desired product outcomes while minimizing side reactions and degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My indole substrate is degrading or polymerizing under standard nitrating conditions (e.g., HNO₃/H₂SO₄). What is causing this and what are the alternatives?
A1: Sensitive indole substrates are prone to degradation and polymerization in the presence of strong acids.[1] The electron-rich pyrrole ring of indole is susceptible to protonation at the C-3 position under highly acidic conditions, leading to deactivation of the ring and promoting polymerization.[1]
To avoid this, it is crucial to use milder, non-acidic nitrating agents. Recommended alternatives include:
-
Benzoyl Nitrate: A non-acidic agent that can be used for the nitration of indoles.[1]
-
Ethyl Nitrate: Another non-acidic alternative for indole nitration.[1]
-
Trifluoroacetyl Nitrate (CF₃COONO₂): This reagent can be generated in situ under non-acidic and non-metallic conditions and has been shown to be effective for the regioselective nitration of a variety of indoles.[2][3][4]
Q2: I am observing nitration at the C-5 or C-6 position of the indole ring, but I want to nitrate at the C-3 position. How can I control the regioselectivity?
A2: The regioselectivity of indole nitration is highly dependent on the reaction conditions.
-
Acidic Conditions: Strong acids like a nitric acid/sulfuric acid mixture typically lead to nitration at the C-5 and C-6 positions of the benzene ring portion of the indole. This is because the preferred C-3 position of the pyrrole ring gets protonated and deactivated in strong acid.[1]
-
Non-Acidic Conditions: To achieve nitration at the C-3 position, non-acidic nitrating agents are recommended. Reagents like benzoyl nitrate and trifluoroacetyl nitrate favor electrophilic attack at the electron-rich C-3 position.[1][2] For example, the nitration of 2-methylindole with benzoyl nitrate yields the 3-nitro derivative, whereas using nitric/sulfuric acid results in the C-5 nitro product.[1]
Q3: My reaction is not going to completion, or the yields are very low. What factors could be affecting the reaction efficiency?
A3: Several factors can influence the efficiency of indole nitration:
-
Choice of Nitrating Agent and Anhydride: In the case of in situ generated trifluoroacetyl nitrate, the choice of anhydride is critical. Trifluoroacetic anhydride is effective, while acetic anhydride may not be capable of performing the reaction.[3]
-
Solvent: The solvent can have a dramatic impact on yield. For the trifluoroacetyl nitrate method, acetonitrile has been shown to significantly increase the yield.[3]
-
Temperature: Temperature control is crucial. For the trifluoroacetyl nitrate system, reducing the temperature to -20 °C can halt the reaction, while increasing it to 25 °C may only yield trace amounts of product.[3]
-
Substituents on the Indole Ring: The electronic properties and steric hindrance of substituents on the indole ring can affect reactivity. For instance, steric hindrance at the 4-position of the indole can lead to lower yields.[2] Electron-withdrawing groups on the indole nitrogen can deactivate the pyrrole ring, potentially leading to nitration on the benzene ring.
Q4: I have a substituent at the C-3 position of my indole. Where will nitration occur?
A4: If the C-3 position is already occupied, electrophilic substitution, including nitration, will be directed to other positions. Under non-acidic conditions that would typically favor C-3 attack, the reaction may not proceed smoothly.[2] In some cases, with a C-3 substituent, nitration may occur at the C-2 position or on the benzene ring, depending on the specific substrate and reaction conditions.
Quantitative Data on Alternative Nitrating Agents
The following table summarizes the performance of different mild nitrating agents for the nitration of N-Boc-indole, highlighting the regioselectivity and yield.
| Nitrating Agent System | Substrate | Product | Yield (%) | Regioselectivity | Reference |
| Tetramethylammonium nitrate / Trifluoroacetic anhydride | N-Boc-indole | N-Boc-3-nitroindole | 97 | C-3 | [3] |
| Tetrabutylammonium nitrate / Trifluoroacetic anhydride | N-Boc-indole | N-Boc-3-nitroindole | Medium | C-3 | [3] |
| Benzoyl Nitrate | 2-Methylindole | 2-Methyl-3-nitroindole | High (not specified) | C-3 | [1] |
Experimental Protocols
Protocol 1: Regioselective C-3 Nitration of N-Boc-Indole using in situ generated Trifluoroacetyl Nitrate [2][3][4]
This protocol describes a mild, non-acidic, and metal-free method for the C-3 nitration of N-Boc-indole.
Materials:
-
N-Boc-indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a reaction vessel, add N-Boc-indole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).
-
Add acetonitrile (5 mL) to dissolve the reactants.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.0 mmol) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-nitroindole. A 91% yield has been reported for a large-scale reaction.[2][4]
Visualizations
Caption: Experimental workflow for the C-3 nitration of N-Boc-indole.
Caption: Logical relationships in indole nitration.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of 7-methoxy-5-nitro-1H-indole for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-methoxy-5-nitro-1H-indole in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a nitro-substituted indole derivative. The presence of the nitro group and the indole scaffold suggests that the compound is likely to have low aqueous solubility. Its lipophilicity is enhanced by the methoxy group, which can improve membrane permeability but may further decrease water solubility.[1] It is expected to be more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Q2: What is the recommended starting solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: What is the maximum permissible concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), although some robust cell lines may tolerate up to 1%. It is crucial to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
-
Use a co-solvent: Prepare an intermediate dilution of your DMSO stock in a water-miscible co-solvent like ethanol before the final dilution in your aqueous medium.
-
Employ sonication: Briefly sonicate the final solution to help break down small precipitates and improve dispersion.
-
Consider formulation strategies: For persistent precipitation, you may need to explore more advanced formulation techniques as described in the troubleshooting guide below.
Q5: How does pH affect the solubility of this compound?
A5: The indole nitrogen of this compound has a high pKa and is not easily protonated under typical biological conditions. Therefore, significant pH-dependent solubility changes in the acidic range are not expected. However, the overall stability and behavior of the compound in solution can be influenced by the pH of the buffer. It is advisable to maintain a physiologically relevant and stable pH in your assays.
Troubleshooting Guide
This guide provides structured approaches to address common solubility issues encountered with this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Media
Experimental Protocol: Serial Dilution with Co-Solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an intermediate dilution of the stock solution in a co-solvent such as ethanol or polyethylene glycol 300 (PEG300). For example, dilute the 10 mM DMSO stock 1:10 in ethanol to obtain a 1 mM solution in 10% DMSO/90% ethanol.
-
Add the intermediate dilution dropwise to your final aqueous buffer or cell culture medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If turbidity is observed, consider further reducing the final concentration or trying a different co-solvent.
dot
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 7-Methoxy-5-nitro-1H-indole and 5-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 7-methoxy-5-nitro-1H-indole and 5-nitroindole. While direct comparative studies on these two specific molecules are limited, this document synthesizes available data on their derivatives to offer insights into their potential therapeutic applications, focusing on anticancer and antimicrobial properties.
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a nitro group at the 5-position of the indole ring has been shown to be a key pharmacophore for various biological effects, notably in the development of anticancer and antimicrobial agents. This guide focuses on comparing the biological profile of 5-nitroindole with its 7-methoxy substituted counterpart, this compound, to understand the influence of the methoxy group on its activity.
Data Presentation
Table 1: Anticancer Activity
| Compound Derivative | Cell Line(s) | Reported Activity | Mechanism of Action | Quantitative Data (IC50) |
| 5-Nitroindole Derivatives | Various human cancer cell lines | Cytotoxic, Antiproliferative | c-Myc G-quadruplex binding, Induction of cell cycle arrest, Increased reactive oxygen species (ROS) | Not specified in general reviews |
| This compound-3-carboxylic acid | Not specified | Potential to inhibit cancer cell proliferation | Under investigation | Not specified |
Table 2: Antimicrobial Activity
| Compound Derivative | Target Organism(s) | Reported Activity | Mechanism of Action | Quantitative Data (MIC) |
| 5-Nitroindole Derivatives | Bacteria and Fungi | Antimicrobial | Not fully elucidated | Not specified in general reviews |
| This compound-3-carboxylic acid | Various bacterial strains | Antimicrobial | Reactive nature of the nitro group | Not specified |
Discussion of Biological Activity
The available data suggests that both 5-nitroindole and its 7-methoxy derivative exhibit promising biological activities, particularly in the realms of oncology and infectious diseases.
Anticancer Activity: Derivatives of 5-nitroindole have been identified as potent anticancer agents. Their mechanism of action is thought to involve the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression. This, in turn, induces cell cycle arrest and apoptosis in cancer cells. The generation of reactive oxygen species (ROS) further contributes to their cytotoxic effects.
While direct data for This compound is unavailable, its 3-carboxylic acid derivative has shown potential in inhibiting cancer cell proliferation. The presence of the methoxy group at the 7-position could potentially enhance the lipophilicity of the molecule, thereby improving its cell membrane permeability and bioavailability. This might lead to enhanced anticancer activity compared to the unsubstituted 5-nitroindole, although further experimental validation is required.
Antimicrobial Activity: Both classes of compounds have demonstrated antimicrobial properties. The nitro group is a well-known pharmacophore that can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which are toxic to the microorganisms. The methoxy group in This compound could modulate the electronic properties of the indole ring, potentially influencing its interaction with microbial targets and its antimicrobial potency.
Anti-inflammatory Activity: Preliminary studies on This compound-3-carboxylic acid suggest potential anti-inflammatory effects. This activity is likely mediated through the inhibition of pro-inflammatory signaling pathways, a common feature of many indole-based compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of these compounds.
Antiproliferative Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and 5-nitroindole) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways
The biological activities of these indole derivatives are mediated through their interaction with specific cellular signaling pathways.
c-Myc Signaling Pathway in Cancer
Derivatives of 5-nitroindole have been shown to target the c-Myc signaling pathway, a critical regulator of cell proliferation, growth, and apoptosis.
Caption: c-Myc signaling pathway and the inhibitory action of 5-nitroindole derivatives.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening and comparing the biological activities of novel chemical compounds.
Caption: A logical workflow for comparing the biological activities of the two indole compounds.
Conclusion
Comparative Analysis of 7-Methoxy-5-Nitro-1H-Indole Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationship (SAR) of 7-methoxy-5-nitro-1H-indole analogs. Due to a lack of publicly available, detailed comparative studies on a series of analogs of this specific scaffold, this guide will focus on the known biological activities of the parent compound and the general SAR principles of related indole derivatives, drawing parallels where applicable.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The specific compound, this compound, and its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[1] The presence of the methoxy group at the 7-position and a nitro group at the 5-position are key determinants of its chemical properties and biological activity.[1]
Potential Therapeutic Applications
Preliminary studies have highlighted the following potential applications for this compound derivatives:
-
Anticancer Activity: The nitro group is believed to contribute to the anticancer properties of these compounds.[1] Indole derivatives, in general, are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.[2][3] Tubulin inhibitors interfere with microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial Properties: The reactive nature of the nitro group is also implicated in the antimicrobial activity of these compounds against various bacterial strains.[1]
Structure-Activity Relationship (SAR) Insights from Related Indole Analogs
For many indole-based tubulin inhibitors, the following structural features are crucial for activity:
-
Substitution on the Indole Ring: Modifications at positions 4, 5, 6, and 7 of the indole ring have been explored. For some arylthioindole derivatives, a halogen or a methoxy group at position 5 has been shown to be potent.[2]
-
The Methoxy Group: The methoxy group, as seen in the 7-position of the target scaffold, can influence the molecule's interaction with its biological target. For instance, in some 2-phenylindole derivatives, a methoxy group at certain positions can mimic the interactions of known tubulin inhibitors.[2]
-
The Nitro Group: The position and presence of the nitro group can significantly impact biological activity. In other classes of nitroaromatic compounds, the position of the nitro group is critical for their antimicrobial and anticancer effects.
Experimental Protocols
To aid researchers in the evaluation of novel this compound analogs, detailed methodologies for key experiments are provided below.
Anticancer Activity Evaluation: Tubulin Polymerization Inhibition Assay
This assay is crucial for determining if the mechanism of anticancer activity involves the inhibition of microtubule formation.
Objective: To measure the in vitro inhibitory effect of test compounds on the polymerization of tubulin.
Materials:
-
Purified tubulin (≥ 99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
On ice, add the tubulin solution to the polymerization buffer in a cuvette or microplate well.
-
Add the test compound or vehicle control (e.g., DMSO) to the tubulin solution.
-
Incubate the mixture on ice for a short period to allow for compound binding.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The absorbance increase corresponds to the extent of tubulin polymerization.
-
Calculate the initial rate of polymerization for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Antimicrobial Activity Evaluation: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure to quantify the antimicrobial efficacy of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Procedure:
-
Prepare a serial dilution of the test compounds in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing Experimental Workflow
To illustrate the general workflow for screening and characterizing novel indole analogs, the following diagram is provided.
Caption: General workflow for the synthesis, screening, and SAR analysis of novel indole analogs.
Conclusion
While a comprehensive comparative guide on the structure-activity relationship of this compound analogs is currently limited by the available literature, this document provides a foundation for researchers interested in this promising class of compounds. By utilizing the outlined experimental protocols and drawing insights from the broader knowledge of indole derivatives, future research can systematically explore the SAR of these analogs, leading to the development of novel therapeutic agents. The key to advancing this field will be the synthesis and biological evaluation of a diverse library of analogs with systematic modifications to the core scaffold.
References
- 1. Buy this compound-3-carboxylic acid [smolecule.com]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
Unveiling 7-methoxy-5-nitro-1H-indole: A Comparative Analysis for Fructose-1,6-Bisphosphatase Inhibition
A detailed evaluation of the therapeutic potential of 7-methoxy-5-nitro-1H-indole as a novel fructose-1,6-bisphosphatase (FBPase) inhibitor is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide synthesizes available data on known FBPase inhibitors, outlines key experimental protocols for validation, and contextualizes the inhibitor's role within the gluconeogenesis pathway.
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in gluconeogenesis, the metabolic pathway responsible for glucose production.[1][2][3] In conditions such as type 2 diabetes, elevated FBPase activity contributes to excessive glucose production, making it a key therapeutic target.[4] The development of small-molecule inhibitors of FBPase is a significant area of research aimed at controlling hyperglycemia.[2][5] This guide focuses on the validation of a novel compound, this compound, as a potential FBPase inhibitor, comparing its hypothetical performance with established inhibitors.
Comparative Inhibitory Activity
While specific experimental data for this compound is not yet publicly available, the following table provides a comparative landscape of known FBPase inhibitors. This allows for the contextualization of the potential efficacy of novel compounds. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound Class | Specific Inhibitor | Target Site | IC50 (µM) | Reference |
| Natural Allosteric Inhibitor | Adenosine Monophosphate (AMP) | Allosteric Site | 1.3 - 9.7 | [5] |
| Indole Derivatives | 7-nitro-1H-indole-2-carboxylic acid derivative (3.9) | Allosteric Site | 0.99 | [6] |
| Anilinoquinazolines | Not Specified | Novel Allosteric Site | Modest Potency | [5] |
| Benzoxazole-2-benzene-sulfonamides | Not Specified | Novel Allosteric Site | Modest Potency | [5] |
| Benzoxazolo-sulfonamide | FBPase-1 Inhibitor (CAS 883973-99-7) | AMP Allosteric Site | 3.4 | [7] |
| Thiazole-based Compounds | Lead compound 1b | Allosteric Site | Not Specified | [8] |
| Hypothetical Compound | This compound | To Be Determined | To Be Determined |
Experimental Protocols for Validation
The validation of a potential FBPase inhibitor involves a series of in vitro and in silico experiments. A standardized workflow ensures rigorous and reproducible evaluation.
Key Experimental Methodologies:
1. FBPase Inhibition Assay (Coupled-Enzyme Assay): [5][8]
-
Principle: This assay measures the activity of FBPase by coupling the production of its product, fructose-6-phosphate, to a series of enzymatic reactions that ultimately result in a measurable change in absorbance or fluorescence. The rate of this change is proportional to the FBPase activity.
-
Protocol Outline:
-
Purified FBPase (e.g., from pig kidney or human liver) is incubated with its substrate, fructose-1,6-bisphosphate, in a suitable buffer.
-
The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The reaction is initiated, and the formation of fructose-6-phosphate is coupled to the reduction of NADP+ to NADPH by phosphoglucose isomerase and glucose-6-phosphate dehydrogenase.
-
The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.
-
The IC50 value is calculated by plotting the percentage of FBPase inhibition against the inhibitor concentration.
-
-
Principle: Computational docking studies predict the binding affinity and mode of a ligand (inhibitor) to the active or allosteric site of a protein (FBPase). This provides insights into the potential mechanism of inhibition.
-
Protocol Outline:
-
A high-resolution crystal structure of FBPase (e.g., from the Protein Data Bank, PDB) is used as the receptor.
-
The 3D structure of the inhibitor (this compound) is generated and optimized.
-
Docking software (e.g., GLIDE) is used to predict the binding pose and calculate a docking score, which is indicative of the binding affinity.
-
The predicted binding interactions with key amino acid residues in the FBPase binding site are analyzed.
-
Visualizing the Validation Process and Biological Context
To further elucidate the experimental process and the biological significance of FBPase inhibition, the following diagrams are provided.
The inhibition of FBPase directly impacts the gluconeogenesis pathway, a key consideration for the therapeutic application of compounds like this compound.
Conclusion
The validation of this compound as a fructose-1,6-bisphosphatase inhibitor presents a promising avenue for the development of novel therapeutics for type 2 diabetes. While direct experimental evidence is pending, a comparative analysis against established inhibitors provides a framework for evaluating its potential. The outlined experimental protocols offer a clear path for its validation, and the visualization of its role in the gluconeogenesis pathway underscores its therapeutic relevance. Further investigation into the specific inhibitory activity and binding mechanism of this compound is warranted to fully elucidate its potential as a clinical candidate.
References
- 1. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 7-methoxy-5-nitro-1H-indole and Related Nitroindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity profile of 7-methoxy-5-nitro-1H-indole. Due to the limited publicly available data on this specific compound, this analysis is based on the biological activities of structurally related nitroindole derivatives and established principles of cross-reactivity profiling in drug discovery. This document serves as a framework for researchers to design and interpret their own cross-reactivity studies.
Introduction to Cross-Reactivity Profiling
Cross-reactivity profiling is a critical step in drug discovery and development. It involves screening a compound of interest against a broad panel of off-target receptors, enzymes, and ion channels to identify potential unintended interactions. These "off-target" effects can lead to adverse drug reactions or, in some cases, reveal new therapeutic opportunities (polypharmacology). Early and comprehensive cross-reactivity profiling is essential for de-risking drug candidates and understanding their overall safety and selectivity profile.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] The addition of a nitro group can significantly influence a molecule's electronic properties and biological function, making nitroindoles an interesting class of compounds for therapeutic development.[4]
Biological Context of this compound and Analogs
While specific data for this compound is scarce, studies on closely related compounds provide insights into its potential biological targets and off-targets:
-
Anticancer Activity: Several 5-nitroindole derivatives have been shown to act as binders of the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene and exhibiting anticancer effects.[5][6][7]
-
Serotonin Receptor Modulation: Nitroindole sulfonamides have been evaluated for their binding to serotonin receptors, with some showing high affinity and selectivity for the 5-HT2A and 5-HT2C subtypes.[8]
-
General Biological Activities: A derivative, this compound-3-carboxylic acid, has been investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.[9] The methoxy group is suggested to increase lipophilicity, potentially enhancing membrane permeability, while the nitro group contributes to its chemical reactivity.[9]
-
Metabolic Effects: 5-Nitroindole has been observed to affect cellular energy metabolism by decreasing ATP levels.[10]
Given this context, a cross-reactivity panel for a compound like this compound should ideally include various serotonin receptors, a range of protein kinases, and other targets implicated in cancer and inflammation.
Hypothetical Cross-Reactivity Data for a Nitroindole Analog
The following table presents hypothetical data for a representative nitroindole compound, illustrating how such information would be structured for comparative analysis. This data is for illustrative purposes only.
| Target Class | Specific Target | Assay Type | Nitroindole Analog (% Inhibition @ 10µM) | Alternative Compound 1 (Non-nitro indole; % Inhibition @ 10µM) | Alternative Compound 2 (Quinoline scaffold; % Inhibition @ 10µM) |
| GPCRs | 5-HT2A Receptor | Radioligand Binding | 85% | 92% | 15% |
| 5-HT2C Receptor | Radioligand Binding | 78% | 65% | 10% | |
| Adrenergic α1A | Radioligand Binding | 45% | 30% | 5% | |
| Dopamine D2 | Radioligand Binding | 25% | 15% | 8% | |
| Kinases | BRAF | Enzymatic | 60% | 10% | 75% |
| EGFR | Enzymatic | 35% | 5% | 80% | |
| VEGFR-2 | Enzymatic | 20% | 8% | 65% | |
| Ion Channels | hERG | Electrophysiology | 15% | 12% | 25% |
| Other | c-Myc G4 | Biophysical | 95% | 5% | Not Tested |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity data. Below is a generalized protocol for a competitive radioligand binding assay, a common method for screening against G-protein coupled receptors (GPCRs).
Protocol: Radioligand Binding Assay for GPCR Cross-Reactivity Screening
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor of interest (e.g., HEK293 cells transfected with the 5-HT2A receptor).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-ketanserin for the 5-HT2A receptor), and the test compound (e.g., this compound) at a final concentration of 10 µM.
-
For the determination of non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in separate wells.
-
For the determination of total binding, add only the vehicle (e.g., DMSO) instead of the test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - (Sample cpm - Non-specific cpm) / (Total cpm - Non-specific cpm))
-
Visualizations
Diagrams of Potential Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway modulation by a nitroindole analog at the 5-HT2A receptor.
Caption: General workflow for cross-reactivity profiling of a test compound.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound-3-carboxylic acid [smolecule.com]
- 10. medchemexpress.com [medchemexpress.com]
comparing the efficacy of different synthetic routes to 7-methoxy-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 7-methoxy-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The comparison focuses on efficacy, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a core structural motif in numerous biologically active compounds. The presence of a methoxy group at the 7-position and a nitro group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. The efficient synthesis of this specific isomer is crucial for further investigation and development. This guide evaluates two plausible synthetic strategies: the direct nitration of 7-methoxy-1H-indole and the construction of the indole ring via the Bartoli indole synthesis.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Nitration of 7-methoxy-1H-indole | Route 2: Bartoli Indole Synthesis |
| Starting Material | 7-methoxy-1H-indole | ortho-substituted 3-methoxy-5-nitronitrobenzene |
| Key Reagents | Nitrating agent (e.g., HNO₃/H₂SO₄ or Tetramethylammonium nitrate/TFAA) | Vinyl Grignard reagent |
| Reaction Steps | 1 | 1 |
| Reported Yield | Moderate to High (dependent on nitrating agent and conditions) | Good to Excellent[1][2][3][4][5] |
| Purity & Workup | Potential for isomeric impurities requiring careful purification. | Generally clean reaction with straightforward workup.[1][2][3][4][5] |
| Scalability | Potentially challenging due to heat management and regioselectivity control. | Generally scalable, a key advantage of this method. |
| Substrate Availability | 7-methoxy-1H-indole is commercially available. | Substituted nitroarene may require multi-step synthesis. |
| Key Advantages | Atom-economical, direct functionalization. | High regioselectivity for 7-substituted indoles.[1][2][3][4][5] |
| Key Disadvantages | Risk of over-nitration or nitration at other positions (e.g., C3). Indole ring sensitivity to harsh acidic conditions. | Requires stoichiometric use of a Grignard reagent, which is moisture-sensitive. |
Experimental Protocols
Route 1: Nitration of 7-methoxy-1H-indole
Method A: Classical Nitration
A solution of 7-methoxy-1H-indole in a suitable solvent (e.g., acetic acid or dichloromethane) is cooled to 0°C. A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time before being quenched with ice water. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography. The yield for the nitration of a similar compound, 4-methoxybenzaldehyde, is reported to be almost 100%.[6] However, the indole nucleus is susceptible to degradation under strongly acidic conditions, and nitration can also occur at the C3 position.
Method B: Non-Acidic Nitration
Route 2: Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles.[1][2][3][4][5] The general procedure involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.
To a solution of an appropriate ortho-substituted 3-methoxy-5-nitronitrobenzene (e.g., 2-chloro-1-methoxy-3-nitro-5-nitrobenzene) in anhydrous tetrahydrofuran (THF) at -78°C, three equivalents of vinylmagnesium bromide are added dropwise. The reaction mixture is stirred at this temperature for a period of time before being allowed to warm to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography. The yields for the Bartoli indole synthesis are generally good to excellent, particularly when a bulky ortho-substituent is present on the starting nitroarene.[1][2][4]
Mandatory Visualization
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
Both the nitration of 7-methoxy-1H-indole and the Bartoli indole synthesis present viable pathways to the target molecule.
The nitration route is more direct if the starting material is readily available. However, it carries the significant risk of poor regioselectivity and potential degradation of the indole ring, especially under harsh acidic conditions. Milder, non-acidic nitration methods may mitigate these issues, but their efficacy for this specific substrate requires further optimization.
The Bartoli indole synthesis , on the other hand, offers excellent control over the regiochemistry, making it a more reliable method for obtaining the desired 7-substituted indole. While the synthesis of the substituted nitroarene precursor may add steps to the overall sequence, the high yield and cleanliness of the indole-forming reaction often compensate for this. For larger-scale synthesis where purity and predictability are paramount, the Bartoli indole synthesis is likely the superior choice.
Ultimately, the selection of the synthetic route will depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand.
References
- 1. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
7-Methoxy-5-Nitro-1H-Indole: A Head-to-Head Comparison with Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 7-methoxy-5-nitro-1H-indole and its derivatives within the broader context of well-established kinase inhibitors. Due to the absence of publicly available direct kinase inhibition data for this compound, this document focuses on the known biological activities of structurally related indole compounds and contrasts them with benchmark kinase inhibitors. This comparison aims to provide a framework for evaluating the potential of novel indole-based compounds in kinase-targeted drug discovery.
Introduction to this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities, including potent kinase inhibition. The specific compound, this compound, possesses key functional groups—a methoxy and a nitro group—that can significantly influence its electronic properties and binding interactions with biological targets. While direct evidence of its kinase inhibitory effects is not yet available in published literature, a closely related analog, this compound-3-carboxylic acid, has demonstrated cytotoxic effects against colorectal carcinoma cells (HCT116) with an IC50 value of 6.76 µg/mL, suggesting potential for anticancer activity. The nitro group, in particular, is a common feature in various bioactive molecules and can be a key pharmacophore.
Comparative Analysis with Known Kinase Inhibitors
To contextualize the potential of novel indole derivatives, it is essential to compare their hypothetical performance with that of well-characterized kinase inhibitors. The following tables summarize the inhibitory activity (IC50 values) of four well-known kinase inhibitors against a panel of representative kinases. These inhibitors were selected for their diverse selectivity profiles, ranging from broad-spectrum to highly specific.
Data Presentation
Table 1: Broad-Spectrum and Multi-Targeted Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Kinase Family |
| Staurosporine | PKA | 7 | Serine/Threonine Kinase |
| PKC | 3 | Serine/Threonine Kinase | |
| p60v-src | 6 | Tyrosine Kinase | |
| CaM Kinase II | 20 | Serine/Threonine Kinase | |
| Dasatinib | Abl | <1[1] | Tyrosine Kinase |
| Src | 0.8[1] | Tyrosine Kinase | |
| c-Kit | 79[1] | Receptor Tyrosine Kinase | |
| Sorafenib | VEGFR-2 | 90[2] | Receptor Tyrosine Kinase |
| PDGFR-β | 57[2] | Receptor Tyrosine Kinase | |
| B-Raf | 22[2] | Serine/Threonine Kinase | |
| Raf-1 | 6 | Serine/Threonine Kinase |
Table 2: Specific Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Kinase Family |
| Erlotinib | EGFR | 2[3] | Receptor Tyrosine Kinase |
| EGFR (PC-9 cell line) | 7[4] | Receptor Tyrosine Kinase | |
| EGFR (H3255 cell line) | 12[4] | Receptor Tyrosine Kinase |
Experimental Protocols
The determination of a compound's kinase inhibitory activity is crucial for its development as a therapeutic agent. The following is a generalized protocol for an in vitro kinase inhibition assay to determine the IC50 value of a test compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor at which 50% of the kinase activity is inhibited.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP) or modified for non-radioactive detection
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity)
-
Stop solution (e.g., EDTA solution to chelate Mg²⁺ and halt the reaction)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or specific antibodies and luminescence/fluorescence reagents for non-radioactive assays)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
Add the kinase reaction buffer to each well of the microplate.
-
Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase to each well (except the negative control) and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add the substrate and ATP to each well to start the reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution to each well.
-
-
Detection of Kinase Activity:
-
The method of detection depends on the assay format:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Non-Radioactive Assays (e.g., Luminescence/Fluorescence): Add detection reagents that produce a signal proportional to the amount of phosphorylated substrate or the amount of ATP remaining. Read the signal using a microplate reader.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate a generic signaling pathway involving kinases and a typical workflow for screening kinase inhibitors.
References
A Comparative Spectroscopic Analysis of Indole and its Monomethyl Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectral Signatures of Indole and its Seven Monomethylated Derivatives.
This guide provides a comprehensive comparative analysis of the spectral data for indole and its seven monomethyl isomers: 1-methylindole, 2-methylindole, 3-methylindole (skatole), 4-methylindole, 5-methylindole, 6-methylindole, and 7-methylindole. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, a fundamental requirement in synthetic chemistry, drug discovery, and materials science. This document presents a side-by-side comparison of their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Comparative Spectral Data
The following tables summarize the key spectral data for indole and its monomethyl isomers. These values have been compiled from various spectroscopic databases and literature sources. Minor variations in reported values may exist due to differences in experimental conditions (e.g., solvent, concentration).
UV-Visible Spectroscopy
The UV-Vis spectra of indoles are characterized by two main absorption bands, often referred to as the ¹La and ¹Lb bands, arising from π-π* transitions within the aromatic system. The position of the methyl group influences the electronic distribution and, consequently, the absorption maxima (λmax).
| Compound | λmax (nm) in Ethanol/Methanol | Reference |
| Indole | ~270, ~280, ~288 | [1][2] |
| 1-Methylindole | ~275, ~285, ~295 | [1] |
| 2-Methylindole | ~275, ~284, ~294 | [3] |
| 3-Methylindole | ~275, ~282, ~290 | [3] |
| 4-Methylindole | ~270, ~278, ~288 | N/A |
| 5-Methylindole | ~274, ~282, ~292 | N/A |
| 6-Methylindole | ~272, ~280, ~290 | [2] |
| 7-Methylindole | ~270, ~278, ~288 | N/A |
Infrared Spectroscopy
The IR spectra of indoles exhibit characteristic absorption bands corresponding to N-H stretching, C-H stretching, and aromatic C=C stretching vibrations. The position of the methyl group can cause subtle shifts in these frequencies. For isomers where the N-H proton is present (all except 1-methylindole), a characteristic N-H stretching band is observed.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| Indole | ~3400 (sharp) | ~3100-3000 | ~1620-1450 | [4] |
| 1-Methylindole | N/A | ~3100-3000 | ~1615-1460 | N/A |
| 2-Methylindole | ~3410 (sharp) | ~3100-3000 | ~1610-1450 | N/A |
| 3-Methylindole | ~3410 (sharp) | ~3100-3000 | ~1615-1450 | N/A |
| 4-Methylindole | ~3415 (sharp) | ~3100-3000 | ~1620-1460 | N/A |
| 5-Methylindole | ~3410 (sharp) | ~3100-3000 | ~1625-1450 | [5] |
| 6-Methylindole | ~3410 (sharp) | ~3100-3000 | ~1620-1450 | N/A |
| 7-Methylindole | ~3410 (sharp) | ~3100-3000 | ~1620-1450 | N/A |
¹H Nuclear Magnetic Resonance Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing between indole isomers. The chemical shifts (δ) of the protons are highly sensitive to the position of the methyl substituent. The following data were reported in CDCl₃.
| Compound | H-1 (NH) | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Methyl (CH₃) |
| Indole | ~8.1 (br s) | ~7.2 (m) | ~6.5 (m) | ~7.6 (d) | ~7.1 (t) | ~7.1 (t) | ~7.6 (d) | N/A |
| 1-Methylindole | N/A | ~7.1 (d) | ~6.5 (d) | ~7.6 (d) | ~7.2 (t) | ~7.3 (t) | ~7.6 (d) | ~3.8 (s) |
| 2-Methylindole | ~7.9 (br s) | N/A | ~6.2 (s) | ~7.5 (d) | ~7.0 (t) | ~7.1 (t) | ~7.5 (d) | ~2.4 (s) |
| 3-Methylindole | ~7.9 (br s) | ~7.0 (s) | N/A | ~7.6 (d) | ~7.2 (d) | ~7.1 (t) | ~7.3 (t) | ~2.3 (s) |
| 4-Methylindole | ~8.0 (br s) | ~7.1 (t) | ~6.5 (t) | N/A | ~7.0 (d) | ~7.1 (t) | ~7.3 (d) | ~2.5 (s) |
| 5-Methylindole | ~8.0 (br s) | ~7.2 (t) | ~6.4 (t) | ~7.4 (s) | N/A | ~7.0 (d) | ~7.5 (d) | ~2.4 (s) |
| 6-Methylindole | ~8.0 (br s) | ~7.1 (t) | ~6.4 (t) | ~7.5 (d) | ~7.0 (s) | N/A | ~7.4 (d) | ~2.5 (s) |
| 7-Methylindole | ~8.1 (br s) | ~7.2 (t) | ~6.5 (t) | ~7.4 (d) | ~7.0 (t) | ~6.9 (d) | N/A | ~2.5 (s) |
¹³C Nuclear Magnetic Resonance Spectroscopy
Carbon NMR provides further structural confirmation, with the chemical shifts of the carbon atoms being indicative of the methyl group's location. The following data were reported in CDCl₃.
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Methyl (CH₃) |
| Indole | 124.6 | 102.2 | 128.1 | 120.9 | 122.1 | 119.9 | 111.1 | 135.7 | N/A |
| 1-Methylindole | 128.9 | 100.9 | 128.7 | 120.9 | 121.5 | 119.3 | 109.3 | 136.9 | 32.8 |
| 2-Methylindole | 135.5 | 100.3 | 129.4 | 120.1 | 120.9 | 119.5 | 110.3 | 135.7 | 13.6 |
| 3-Methylindole | 122.3 | 111.1 | 128.7 | 119.2 | 121.9 | 119.2 | 111.1 | 135.6 | 12.3 |
| 4-Methylindole | 124.2 | 101.2 | 128.3 | 129.9 | 122.1 | 120.1 | 109.2 | 135.9 | 18.6 |
| 5-Methylindole | 125.1 | 101.9 | 129.6 | 120.7 | 128.7 | 120.0 | 110.8 | 134.1 | 21.4 |
| 6-Methylindole | 124.2 | 102.1 | 127.0 | 122.0 | 120.6 | 128.0 | 110.9 | 136.2 | 21.7 |
| 7-Methylindole | 124.7 | 102.6 | 126.5 | 118.9 | 122.2 | 119.6 | 121.5 | 134.8 | 16.5 |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of indoles typically results in a prominent molecular ion peak (M⁺•). The fragmentation patterns can help differentiate isomers, often involving the loss of HCN, H, or methyl radicals.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Indole | 117 | 90, 89 |
| 1-Methylindole | 131 | 130, 116, 103, 89 |
| 2-Methylindole | 131 | 130, 116, 103, 89 |
| 3-Methylindole | 131 | 130, 103, 77 |
| 4-Methylindole | 131 | 130, 103, 77 |
| 5-Methylindole | 131 | 130, 103, 77 |
| 6-Methylindole | 131 | 130, 103, 77 |
| 7-Methylindole | 131 | 130, 103, 77 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole isomer in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent in the cuvette.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Infrared Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the salt plates/KBr pellet without the sample).
-
Data Acquisition: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the frequencies of the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole isomer in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to TMS. Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Visualization of Experimental Workflow and Analytical Logic
The following diagrams, generated using the DOT language, illustrate the general workflow for the comparative spectral analysis and the logical process of isomer identification.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methylindole(614-96-0) IR Spectrum [chemicalbook.com]
Evaluating the Off-Target Effects of 7-methoxy-5-nitro-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel small molecules is intrinsically linked to their selectivity. While 7-methoxy-5-nitro-1H-indole and its derivatives have shown promise in preclinical studies, a comprehensive understanding of their off-target effects is crucial for further development. This guide provides a framework for evaluating the off-target profile of this compound, outlines key experimental protocols, and compares it with alternative compounds that exhibit similar biological activities.
Understanding the Target Landscape
Initial research on derivatives of this compound, such as this compound-3-carboxylic acid, suggests a potential mechanism of action involving the induction of apoptosis and interaction with key cellular proteins like Caspase 9 and MDM2. Furthermore, broader studies on 5-nitroindole scaffolds have identified their ability to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene. These findings suggest that the primary therapeutic applications for this class of compounds may lie in oncology and antimicrobial chemotherapy.
However, the introduction of a nitro group and a methoxy moiety can influence interactions with a wide range of biological targets. Therefore, a systematic evaluation of off-target effects is imperative to assess the compound's safety and selectivity profile.
A Framework for Off-Target Profiling
Given the absence of a comprehensive public off-target profile for this compound, a tiered approach to experimental evaluation is recommended. This involves a series of in vitro assays designed to identify potential interactions with major classes of drug targets.
Key Experimental Protocols for Off-Target Assessment
2.1.1. Kinase Profiling
Protein kinases are a large family of enzymes that are common off-target liabilities for many small molecule drugs. A broad kinase panel screen is a critical first step in assessing selectivity.
Experimental Protocol: Radiometric Kinase Assay (HotSpot Assay)
This method is considered the gold standard for quantifying kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific substrate peptide, cofactors, and radiolabeled ATP (33P-γ-ATP).
-
Compound Incubation: Test compounds, including this compound and relevant controls, are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Capture: The reaction is stopped, and the mixture is spotted onto a filter membrane that specifically binds the phosphorylated substrate.
-
Washing: Unreacted radiolabeled ATP is removed through a series of washing steps.
-
Detection: The radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control. IC50 values are then determined from the dose-response curves.
2.1.2. Receptor Binding Assays
G-protein coupled receptors (GPCRs), ion channels, and other membrane receptors are another major class of potential off-targets. Radioligand binding assays are a robust method for identifying interactions with these targets.
Experimental Protocol: Radioligand Filtration Binding Assay
-
Membrane Preparation: Membranes expressing the receptor of interest are prepared from cell lines or tissue homogenates.
-
Assay Setup: In a multi-well plate, the receptor-containing membranes are incubated with a specific radiolabeled ligand and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a filter mat, trapping the membranes with the bound radioligand.
-
Washing: Unbound radioligand is washed away.
-
Detection: The radioactivity captured on the filter is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated from competition binding curves.
2.1.3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context and can be adapted to identify off-target binding. The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[1][2]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting using a specific antibody.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be performed for known on-targets and suspected off-targets.
Visualizing Experimental Workflows
Caption: Workflow for a radiometric kinase profiling assay.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Comparison with Alternative Compounds
A direct comparison of the off-target effects of this compound is not possible due to the lack of available data. However, we can compare its potential therapeutic applications with other well-characterized compounds.
Alternatives as c-Myc Inhibitors
The deregulation of the c-Myc oncogene is implicated in a majority of human cancers, making it a high-value therapeutic target.[3] Several small molecules have been developed to inhibit c-Myc function, either directly or indirectly.
| Compound Class | Mechanism of Action | Key Features |
| Omomyc | A dominant-negative peptide that prevents c-Myc from binding to DNA. | High specificity for c-Myc; has demonstrated efficacy in preclinical models.[4] |
| BET Inhibitors (e.g., JQ1) | Inhibit the bromodomain and extraterminal (BET) family of proteins, which are readers of histone acetylation and regulate the transcription of oncogenes, including c-Myc. | Broader mechanism of action, affecting multiple oncogenic pathways. Several are in clinical trials.[4] |
| G-Quadruplex Stabilizers | Stabilize the G-quadruplex structure in the c-Myc promoter region, repressing its transcription. | A novel mechanism to downregulate c-Myc expression. |
| Direct c-Myc Binders (e.g., KJ-Pyr-9) | Small molecules designed to directly bind to the c-Myc protein and disrupt its interaction with Max. | Represents a challenging but highly sought-after approach to c-Myc inhibition.[5] |
Alternatives as Antimicrobial Agents
Indole derivatives have long been explored for their antimicrobial properties. The unique substitutions on this compound may confer activity against a range of pathogens.
| Compound Class | Mechanism of Action | Spectrum of Activity |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |
| Oxazolidinones (e.g., Linezolid) | Inhibit the initiation of protein synthesis by binding to the 50S ribosomal subunit. | Primarily active against Gram-positive bacteria, including resistant strains like MRSA. |
| Other Indole Derivatives | Various proposed mechanisms, including membrane disruption and inhibition of biofilm formation.[6][7] | Activity can vary widely based on the specific substitutions on the indole scaffold. |
Conclusion and Future Directions
While this compound presents an interesting scaffold for further investigation, a thorough evaluation of its off-target effects is a critical next step. The experimental protocols outlined in this guide provide a roadmap for generating a comprehensive selectivity profile. By systematically assessing its interactions with kinases, receptors, and other cellular proteins, researchers can gain a clearer understanding of its therapeutic potential and potential liabilities. Comparison with well-characterized alternative compounds will further aid in positioning this molecule within the broader landscape of cancer and antimicrobial drug discovery. The data generated from these studies will be invaluable for making informed decisions about the continued development of this compound and its analogs.
References
- 1. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. Alternative approaches to target Myc for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
comparative docking studies of 7-methoxy-5-nitro-1H-indole analogs
A note on the availability of data: Extensive literature searches did not yield specific comparative molecular docking studies for a series of 7-methoxy-5-nitro-1H-indole analogs. Therefore, this guide presents a comprehensive comparative docking analysis of a closely related class of compounds, 7-azaindole analogs, which serve as an illustrative example of the methodologies and data presentation relevant to researchers in drug discovery. The following data and protocols are based on a study of novel 7-azaindole analogs as potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[1]
This guide provides an objective comparison of the binding affinities of various 7-azaindole analogs against PARP-1, a key enzyme in DNA damage repair and a target for cancer therapy.[1] The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this class of compounds.
Data Presentation: Docking Scores of 7-Azaindole Analogs
The following table summarizes the results of the comparative molecular docking studies of a series of synthesized 7-azaindole analogs against the PARP-1 enzyme. The docking scores, representing the binding affinity, are presented for the two best-performing protein targets, 6NRH and 6NRF.[1] A more negative docking score indicates a higher predicted binding affinity.
| Compound ID | Substitution on Phenyl Ring | Docking Score (kcal/mol) vs. 6NRH | Docking Score (kcal/mol) vs. 6NRF |
| 4a | 4-methoxy | -8.5 | -8.2 |
| 4b | 4-chloro | -8.2 | -7.9 |
| 4c | 4-fluoro | -7.9 | -7.6 |
| 4d | 4-bromo | -8.1 | -7.8 |
| 4e | 4-nitro | -9.1 | -8.8 |
| 4f | 3-methoxy | -8.4 | -8.1 |
| 4g | 3-chloro | -8.8 | -8.5 |
| 4h | 3-fluoro | -8.3 | -8.0 |
| 4i | 3-bromo | -8.6 | -8.3 |
| 4j | 3-nitro | -9.5 | -9.2 |
Data extracted from a study on 7-azaindole analogs as potent PARP-1 inhibitors.[1]
Experimental Protocols
The following section details the methodologies employed in the comparative molecular docking studies of the 7-azaindole analogs.
1. Software and Tools:
-
Docking Software: The molecular docking simulations were performed using AutoDock Vina.
-
Visualization: The results were visualized and analyzed using PyMOL and Discovery Studio.
2. Ligand Preparation:
-
The 2D structures of the 7-azaindole analogs were drawn using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
Gasteiger charges were added, and the structures were saved in the PDBQT format for docking.
3. Protein Preparation:
-
The three-dimensional crystal structures of the PARP-1 protein in complex with inhibitors were retrieved from the Protein Data Bank (PDB IDs: 6NRF, 6NRG, 6NRH, 6NRI, 6NRJ, and 6NTU).[1]
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added, and Kollman charges were assigned to the protein.
-
The protein structures were saved in the PDBQT format.
4. Molecular Docking Simulation:
-
A grid box was defined to encompass the active site of the PARP-1 enzyme, based on the position of the co-crystallized inhibitor.
-
The Lamarckian Genetic Algorithm was employed for the docking calculations.
-
For each ligand, multiple docking runs were performed to ensure the reliability of the results.
-
The final docked conformations were ranked based on their binding energies (docking scores).
Visualizations
The following diagrams illustrate the general workflow of the comparative docking study and the logical relationship in evaluating the synthesized compounds.
References
Safety Operating Guide
Proper Disposal of 7-methoxy-5-nitro-1H-indole: A Guide for Laboratory Professionals
For Immediate Reference: Key Disposal and Safety Information
Hazard Profile and Safety Precautions
Substituted indoles and nitroaromatic compounds present a range of potential hazards. Based on data from related chemicals, 7-methoxy-5-nitro-1H-indole should be handled as a substance that is potentially:
-
Harmful if swallowed or in contact with skin.
-
A serious eye irritant.
-
Toxic to aquatic life.
-
Combustible, with the potential to form explosive mixtures with air upon intense heating.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
Safety glasses or goggles.[1]
-
A laboratory coat.[1]
-
Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of related indole compounds to provide a contextual understanding.
| Property | 7-Methoxy-1H-indole | 5-Nitroindole | Indole |
| Molecular Formula | C9H9NO[2] | C8H6N2O2 | C8H7N |
| Molecular Weight | 147.17 g/mol [2] | 162.15 g/mol | 117.15 g/mol |
| Boiling Point | Not Available | Not Available | 253-254 °C |
| Melting Point | Not Available | 141-144 °C | 52-54 °C |
Experimental Protocols: Disposal Procedures
The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of hazardous laboratory chemicals, particularly organic nitro compounds.
Step 1: Waste Identification and Segregation
-
Crucially, do not mix waste containing this compound with other waste streams unless compatibility is confirmed.
-
Organic nitro compounds are incompatible with strong oxidizing agents, strong reducing agents, and alkaline earth metals, as these combinations can lead to heat generation or explosions.[3]
-
Waste containing nitric acid should never be mixed with organic compounds.[4]
-
Label a dedicated, chemically resistant waste container clearly as "Hazardous Waste: this compound".
Step 2: Waste Collection
-
Collect waste in a sealed, properly labeled container.
-
For solid waste, sweep up and shovel into a suitable container for disposal.[5]
-
For solutions, absorb with an inert material (e.g., vermiculite, dry sand) and place in the designated waste container.
-
Avoid generating dust.[5]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.
-
Ensure the storage area is designated for hazardous waste.
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in regular trash. Nitroaromatic compounds are noted as pollutants due to their toxicity and persistence in the environment.[6][7]
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) office will provide specific guidance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 2. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. fishersci.com [fishersci.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 7-methoxy-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for 7-methoxy-5-nitro-1H-indole. The following procedural guidance is based on safety data for structurally related nitro- and methoxy-indole compounds in the absence of a specific Safety Data Sheet (SDS) for the target compound. A conservative approach to handling is strongly advised.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye damage, and potential harm if swallowed or inhaled.[1] All personnel must wear appropriate PPE when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][3] | To protect eyes from splashes and airborne particles. |
| Body Protection | Protective work clothing (e.g., lab coat).[2] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood or a NIOSH/MSHA-approved respirator.[2] | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following experimental workflow is mandatory to ensure personnel safety and prevent contamination.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible.[3]
-
Gather all necessary PPE as specified in the table above.
-
Prepare all equipment and reagents within the fume hood.
-
-
Handling :
-
Wear all required PPE before handling the compound.
-
Conduct all weighing and transfers of this compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid raising dust during handling.
-
Keep the container tightly closed when not in use.[4]
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
In the event of exposure or a spill, follow these immediate actions:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
| Spill | For small spills, sweep up the material, place it in a sealed container for disposal, and ventilate the area. Avoid creating dust.[4] For larger spills, evacuate the area and contact emergency services. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal :
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]
-
Workflow and Safety Diagram
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
